4-Methoxy-3-(methylsulfanyl)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-3-methylsulfanylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKMHMMBGAAACW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75889-55-3 | |
| Record name | 4-methoxy-3-(methylsulfanyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Solubility data of 4-Methoxy-3-(methylsulfanyl)benzaldehyde in organic solvents
An In-depth Technical Guide to the Solubility of 4-Methoxy-3-(methylsulfanyl)benzaldehyde in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
The solubility of active pharmaceutical ingredients (APIs) and key intermediates in organic solvents is a critical physicochemical property that governs process design, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the principles and methodologies related to the solubility of 4-Methoxy-3-(methylsulfanyl)benzaldehyde. While specific experimental data for this compound is not extensively published, this paper establishes a robust framework for its determination and analysis by leveraging data from structurally analogous compounds. We delve into the theoretical underpinnings of solubility, detail rigorous experimental protocols for its measurement, and explore various thermodynamic models for data correlation and prediction. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and apply solubility principles in a laboratory and industrial context.
Introduction: The Critical Role of Solubility
In the realm of chemical and pharmaceutical sciences, solubility is a cornerstone parameter. It is defined as the maximum amount of a substance (solute) that can be dissolved in a specified amount of a dissolving medium (solvent) at thermodynamic equilibrium.[1] Understanding the solubility of a compound like 4-Methoxy-3-(methylsulfanyl)benzaldehyde, a potential intermediate in organic synthesis, is paramount for several key operations:
-
Crystallization and Purification: The selection of an appropriate solvent system with optimal solubility characteristics is crucial for achieving high purity and yield during crystallization.
-
Reaction Kinetics: Many chemical reactions are carried out in solution, and the solubility of reactants directly influences reaction rates and efficiency.
-
Process Design and Scale-up: Accurate solubility data is essential for designing and scaling up manufacturing processes, including equipment sizing and solvent selection.
-
Formulation Development: For active pharmaceutical ingredients, solubility in various solvents, including biorelevant media, dictates bioavailability and dosage form design.
This guide provides the theoretical and practical foundation for approaching the solubility of 4-Methoxy-3-(methylsulfanyl)benzaldehyde, from experimental determination to predictive modeling.
Physicochemical Profile of 4-Methoxy-3-(methylsulfanyl)benzaldehyde
A molecule's structure dictates its physical and chemical properties, which in turn govern its solubility behavior. The fundamental principle of "like dissolves like" suggests that polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.[2] The key physicochemical properties of 4-Methoxy-3-(methylsulfanyl)benzaldehyde are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂S | [3] |
| Molecular Weight | 182.24 g/mol | [3] |
| Canonical SMILES | COC1=C(C=C(C=C1)C=O)SC | [3] |
| InChIKey | JGKMHMMBGAAACW-UHFFFAOYSA-N | [3] |
| Predicted XlogP | 1.8 | [3] |
The presence of an aldehyde, a methoxy group, and a methylsulfanyl group imparts a degree of polarity to the molecule, suggesting it will exhibit solubility in a range of organic solvents. The predicted XlogP value of 1.8 indicates a moderate level of lipophilicity.
Experimental Determination of Solubility
The most reliable solubility data comes from direct experimental measurement. The isothermal equilibrium shake-flask method is a gold-standard technique for determining the solubility of a solid in a liquid.[4]
Protocol: Isothermal Saturation Shake-Flask Method
This method involves saturating a solvent with the solute at a constant temperature until equilibrium is reached.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 4-Methoxy-3-(methylsulfanyl)benzaldehyde to a series of sealed flasks, each containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that equilibrium is established with the solid phase.
-
Equilibration: Place the flasks in a thermostatic shaker bath maintained at a constant temperature (e.g., 298.15 K). Agitate the flasks for a sufficient duration (typically 24-72 hours) to ensure that the dissolution process reaches equilibrium.[4]
-
Phase Separation: After equilibration, stop the agitation and allow the flasks to stand undisturbed in the thermostatic bath for several hours to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of any undissolved solid particles.
-
Quantification: Accurately dilute the collected sample with a suitable solvent and analyze its concentration using a validated analytical method. Common techniques include:
-
High-Performance Liquid Chromatography (HPLC): Offers high sensitivity and specificity.
-
UV-Vis Spectrophotometry: Suitable for compounds with a chromophore, after establishing a calibration curve.
-
Gravimetric Method: Involves evaporating the solvent from a known mass of the saturated solution and weighing the residual solute.
-
-
Data Calculation: The mole fraction solubility (x) is calculated from the measured concentration.
Diagram: Experimental Workflow for Solubility Determination
Caption: Workflow for the isothermal shake-flask method.
Thermodynamic Modeling of Solubility Data
While experimental data is essential, its utility is greatly enhanced by thermodynamic models. These mathematical equations correlate the experimental data, allowing for interpolation at different temperatures and providing insight into the dissolution process.[5][6]
The van't Hoff Equation
The van't Hoff equation is a fundamental model that describes the temperature dependence of solubility.[7] The linear form is widely used:
ln x = - (ΔHsol / R) * (1/T) + (ΔSsol / R)
Where:
-
x is the mole fraction solubility
-
ΔHsol is the standard enthalpy of solution
-
ΔSsol is the standard entropy of solution
-
R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹)
-
T is the absolute temperature in Kelvin
A plot of ln x versus 1/T yields a straight line, from which the enthalpy and entropy of solution can be determined from the slope and intercept, respectively.[7][8] This model assumes that enthalpy and entropy are constant over the temperature range studied.[1]
The Modified Apelblat Equation
The Apelblat equation is a semi-empirical model that provides a more accurate correlation of solubility with temperature by incorporating a logarithmic temperature term.[9][10]
ln x = A + (B / T) + C ln(T)
Where A, B, and C are empirical parameters determined by fitting the model to experimental data. The parameters A and B relate to the non-ideality of the solution, while C reflects the effect of temperature on the enthalpy of fusion.[11] The modified Apelblat equation is widely recognized for its accuracy and good fit with experimental data.[5][6]
The Buchowski-Ksiazczak (λh) Model
The λh model is another semi-empirical equation particularly useful for describing the dissolution behavior in systems where solute-solute and solute-solvent interactions are significant.[11]
ln [1 + (λ/(x - 1))] = λh [(1/T) - (1/Tm)]
Where:
-
λ and h are model parameters. λ represents the non-ideality of the solution, and h is related to the enthalpy of mixing.[11][12]
-
Tm is the melting point of the solute.
Illustrative Solubility Data and Modeling
Table 1: Mole Fraction Solubility (x) of 4-(methylsulfonyl)benzaldehyde in Acetonitrile + Methanol Mixtures at Various Temperatures. (Data adapted for illustrative purposes from Li et al., 2017[13])
| Temperature (K) | Acetonitrile (w=0.9) | Acetonitrile (w=0.7) | Acetonitrile (w=0.5) |
| 283.15 | 0.0251 | 0.0215 | 0.0182 |
| 288.15 | 0.0298 | 0.0256 | 0.0217 |
| 293.15 | 0.0354 | 0.0304 | 0.0258 |
| 298.15 | 0.0420 | 0.0361 | 0.0306 |
| 303.15 | 0.0498 | 0.0428 | 0.0363 |
| 308.15 | 0.0591 | 0.0508 | 0.0431 |
| 313.15 | 0.0701 | 0.0603 | 0.0512 |
| 318.15 | 0.0832 | 0.0716 | 0.0608 |
This data demonstrates a common trend: solubility increases with increasing temperature, indicating that the dissolution process is endothermic.[13]
Diagram: Data Analysis and Modeling Workflow
Sources
- 1. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.ws [chem.ws]
- 3. PubChemLite - 4-methoxy-3-(methylsulfanyl)benzaldehyde (C9H10O2S) [pubchemlite.lcsb.uni.lu]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Van 't Hoff equation - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
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- 10. researchgate.net [researchgate.net]
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- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Molecular weight and formula of 4-Methoxy-3-(methylthio)benzaldehyde
An In-depth Technical Guide: 4-Methoxy-3-(methylthio)benzaldehyde
Abstract: This technical guide provides a comprehensive overview of 4-Methoxy-3-(methylthio)benzaldehyde, a substituted aromatic aldehyde of significant interest to researchers in medicinal chemistry and materials science. While not as commonly documented as its isomers, its unique substitution pattern offers a valuable scaffold for the synthesis of novel bioactive compounds and functional materials. This document details its core molecular profile, predicted physicochemical and spectroscopic properties, a proposed synthetic pathway with mechanistic insights, and a discussion of its potential applications, particularly in drug development. All protocols and claims are grounded in established chemical principles and supported by authoritative references to analogous compounds.
Core Molecular Profile
4-Methoxy-3-(methylthio)benzaldehyde, with the IUPAC name 4-methoxy-3-(methylsulfanyl)benzaldehyde, is an aromatic aldehyde featuring three key functional groups: an aldehyde, a methoxy ether, and a methylthio ether. The electronic interplay between the electron-donating methoxy and methylthio groups and the electron-withdrawing aldehyde group dictates the molecule's reactivity and physicochemical properties. The methoxy group at position 4 is a strong ortho-, para-director, while the methylthio group at position 3 provides steric influence and an additional site for potential oxidation or metal coordination.
Table 1: Molecular Identifiers and Properties
| Property | Value | Source/Method |
| IUPAC Name | 4-methoxy-3-(methylsulfanyl)benzaldehyde | Nomenclature |
| Molecular Formula | C₉H₁₀O₂S | Calculated |
| Molecular Weight | 182.24 g/mol | Calculated[1] |
| Canonical SMILES | COC1=C(SC)C=C(C=O)C=C1 | Structure |
| InChI Key | (Predicted) | Structure |
| CAS Number | Not assigned | Database Search |
graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Benzene Ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];
// Substituents C_CHO [label="C", pos="4.5,0!"]; H_CHO [label="H", pos="5.2,-0.5!"]; O_CHO [label="O", pos="5.2,0.5!"];
O_MeO [label="O", pos="-1.5,2.5!"]; C_MeO [label="CH₃", pos="-2.5,3.0!"];
S_MeS [label="S", pos="1.5,2.5!"]; C_MeS [label="CH₃", pos="2.5,3.0!"];
H3 [label="H", pos="-3.5,0!"]; H5 [label="H", pos="3.5,-2.2!"]; H6 [label="H", pos="1.5,-3.5!"];
// Positions for ring carbons C1 [pos="0,2!"]; C2 [pos="-1.73,1!"]; C3 [pos="-1.73,-1!"]; C4 [pos="0,-2!"]; C5 [pos="1.73,-1!"]; C6 [pos="1.73,1!"];
// Ring Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];
// Substituent Bonds C1 -- O_MeO [label=""]; O_MeO -- C_MeO [label=""];
C2 -- S_MeS [label=""]; S_MeS -- C_MeS [label=""];
C4 -- C_CHO [label=""]; C_CHO -- H_CHO [label=""]; C_CHO -- O_CHO [label="="];
C3 -- H3 [label=""]; C5 -- H5 [label=""]; C6 -- H6 [label=""]; }
Caption: 2D structure of 4-Methoxy-3-(methylthio)benzaldehyde.
Physicochemical & Spectroscopic Characterization (Predicted)
Direct experimental data for this specific isomer is scarce. However, we can reliably predict its spectral characteristics based on well-understood principles of NMR and IR spectroscopy and by drawing comparisons with structurally similar compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Signature | Rationale & Comparative Insights |
| ¹H NMR | δ ~9.8 ppm (s, 1H, CHO); δ ~7.4-7.6 ppm (m, 2H, Ar-H); δ ~6.9-7.1 ppm (d, 1H, Ar-H); δ ~3.9 ppm (s, 3H, OCH₃); δ ~2.5 ppm (s, 3H, SCH₃) | The aldehydic proton is highly deshielded. The aromatic region will show a complex splitting pattern due to the three adjacent protons. The methoxy and methylthio singlets will appear in their characteristic regions, similar to those observed for 4-methoxybenzaldehyde and 4-(methylthio)benzaldehyde respectively.[2][3] |
| ¹³C NMR | δ ~191 ppm (C=O); δ ~165 ppm (C-OCH₃); δ ~125-135 ppm (Ar-C); δ ~110 ppm (Ar-C); δ ~56 ppm (OCH₃); δ ~15 ppm (SCH₃) | The carbonyl carbon resonance is characteristic of benzaldehydes. The carbon attached to the methoxy group will be significantly downfield. The methyl carbons of the methoxy and methylthio groups will be upfield. |
| IR (KBr) | ~2820, 2720 cm⁻¹ (C-H stretch, aldehyde); ~1685-1700 cm⁻¹ (C=O stretch, aldehyde); ~1580, 1500 cm⁻¹ (C=C stretch, aromatic); ~1250 cm⁻¹ (C-O stretch, aryl ether); ~690 cm⁻¹ (C-S stretch) | These frequencies are highly characteristic of the functional groups present. The strong carbonyl stretch is a key identifier. The C-H stretches of the aldehyde (Fermi doublet) are also diagnostic.[4] |
| Mass Spec. | Molecular Ion (M⁺) at m/z = 182.24. Key fragments would likely involve loss of CHO (m/z 29), CH₃ (m/z 15), and potentially rearrangement products. | High-resolution mass spectrometry should confirm the elemental composition of C₉H₁₀O₂S. |
**3. Synthesis and Reactivity
Proposed Synthetic Protocol: Vilsmeier-Haack Formylation
The most logical and efficient route to synthesize 4-Methoxy-3-(methylthio)benzaldehyde is via electrophilic formylation of the corresponding substituted benzene, 2-methoxythioanisole. The Vilsmeier-Haack reaction is the method of choice for this transformation, as it is effective for electron-rich aromatic systems and generally favors formylation para to the strongest activating group.
Causality: The methoxy group is a more powerful activating group than the methylthio group. Therefore, in an electrophilic aromatic substitution reaction, the incoming electrophile (the Vilsmeier reagent) will be directed primarily to the position para to the methoxy group (position 4), yielding the desired product.
Caption: Proposed Vilsmeier-Haack synthesis workflow.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), cool phosphorus oxychloride (POCl₃, 1.1 eq) in an appropriate solvent (e.g., anhydrous dichloromethane) to 0 °C. Add anhydrous dimethylformamide (DMF, 1.2 eq) dropwise with vigorous stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 2-methoxythioanisole (1.0 eq) in anhydrous dichloromethane and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Hydrolysis: Carefully pour the reaction mixture into a beaker of crushed ice containing sodium acetate (3.0 eq). This step hydrolyzes the intermediate iminium salt to the aldehyde. Stir vigorously for 1-2 hours.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic extracts.
-
Workup: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure 4-Methoxy-3-(methylthio)benzaldehyde.
Key Reactivity
The aldehyde functional group is the primary site of reactivity, making this molecule a versatile building block. It readily undergoes condensation reactions with primary amines to form Schiff bases (imines) and with hydrazines or semicarbazides to form hydrazones and semicarbazones, respectively.[5][6][7] These reactions are fundamental in constructing larger, more complex molecules for biological screening. The aldehyde can also be oxidized to a carboxylic acid or reduced to a primary alcohol.
Applications in Drug Discovery and Materials Science
Substituted benzaldehydes are cornerstone intermediates in pharmaceutical synthesis. 4-(Methylthio)benzaldehyde, a closely related analogue, is a known intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors.[8] The title compound serves as a valuable scaffold for generating molecular libraries for high-throughput screening.
Key Application Areas:
-
Antimicrobial/Anticancer Agents: The aldehyde can be derivatized into thiosemicarbazones and hydrazones, classes of compounds known for their potential antimicrobial and antitumor activities.[6][7] The presence of the sulfur atom may enhance these properties or allow for unique coordination with metal cofactors in enzymes.
-
Enzyme Inhibitors: As an intermediate for COX-2 inhibitors, this scaffold is proven to be effective for generating anti-inflammatory agents.[8] The specific substitution pattern may offer new selectivity profiles.
-
Ligand Synthesis: The molecule can be used to synthesize Schiff base ligands capable of coordinating with various transition metals.[5] These metal complexes have applications in catalysis and as sensing materials.
Caption: Role as a versatile building block in drug discovery.
Safety, Handling, and Storage
While this specific compound has not been fully investigated for its toxicological properties, it should be handled with the care afforded to other aromatic aldehydes.[9] It may cause skin, eye, and respiratory tract irritation.[10] Ingestion may be harmful.[11]
Table 3: Handling and Personal Protective Equipment (PPE)
| Aspect | Guideline |
| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood.[12] |
| Eye/Face Protection | Wear chemical safety goggles or glasses that comply with OSHA or EN166 standards.[10][11] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[10][12] |
| Respiratory Protection | Not typically required with adequate engineering controls. If vapors or aerosols are generated, use a respirator that meets OSHA or EN 149 standards.[10] |
| Handling | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid ingestion and inhalation.[10][12] Keep away from heat and sources of ignition.[9] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[10][11] |
| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Ingestion: Do NOT induce vomiting. Rinse mouth with water. Inhalation: Move to fresh air. Seek medical attention if symptoms persist in any case.[10][11] |
References
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Synthesis of 4‐(methylthio)benzaldehyde derived Schiff base... - ResearchGate. ResearchGate. [Link]
-
FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and... - ResearchGate. ResearchGate. [Link]
-
bmse010130 4-methoxy Benzaldehyde at BMRB. BMRB. [Link]
-
4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Publishing. RSC Publishing. [Link]
-
4-Hydroxy-3-methoxybenzaldehyde 4-phenylthiosemicarbazone - PMC - PubMed Central. PMC. [Link]
- CN102731352B - The preparation method of 4-methylthiobenzaldehyde - Google Patents.
Sources
- 1. Buy 3-Methoxy-4-(methylthio)benzaldehyde | 68885-46-1 [smolecule.com]
- 2. bmse010130 4-methoxy Benzaldehyde at BMRB [bmrb.io]
- 3. 4-(Methylthio)benzaldehyde(3446-89-7) 1H NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. 4-Hydroxy-3-methoxybenzaldehyde 4-phenylthiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102731352B - The preparation method of 4-methylthiobenzaldehyde - Google Patents [patents.google.com]
- 9. fishersci.com [fishersci.com]
- 10. 4-(Methylthio)benzaldehyde(3446-89-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
Methodological & Application
Knoevenagel condensation protocols for 4-Methoxy-3-(methylsulfanyl)benzaldehyde
An Application Guide to Knoevenagel Condensation Protocols for 4-Methoxy-3-(methylsulfanyl)benzaldehyde
Authored by a Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a detailed guide to the Knoevenagel condensation of 4-methoxy-3-(methylsulfanyl)benzaldehyde. We will explore the underlying mechanism and present field-proven protocols, emphasizing the rationale behind experimental choices to ensure reproducible and high-yielding syntheses.
Introduction: The Significance of the Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, renowned for its efficiency in forming carbon-carbon double bonds.[1][2] It involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a base, to yield an α,β-unsaturated product.[3][4] These products, such as the derivatives of 4-methoxy-3-(methylsulfanyl)benzaldehyde, are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[5][6] The electron-donating methoxy group and the sulfur-containing methylsulfanyl group on the benzaldehyde ring can influence its reactivity and provide handles for further synthetic transformations. This guide focuses on providing robust and adaptable protocols for this specific substrate.
Mechanistic Overview: The "Why" Behind the Reaction
Understanding the reaction mechanism is critical for troubleshooting and optimization. The Knoevenagel condensation proceeds through a sequence of base-catalyzed steps. While several pathways have been proposed, the most widely accepted involves the following stages[4][7][8]:
-
Deprotonation: A basic catalyst removes an acidic proton from the active methylene compound (e.g., malononitrile) to generate a highly reactive carbanion (enolate). The stability of this carbanion, due to resonance delocalization by the electron-withdrawing groups (Z), is crucial for the reaction to proceed with a weak base.[2][7]
-
Nucleophilic Attack: The newly formed carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-methoxy-3-(methylsulfanyl)benzaldehyde. This forms a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the catalyst, to yield a β-hydroxy compound (an aldol-type adduct).
-
Dehydration: This intermediate readily undergoes dehydration (elimination of a water molecule) under the basic reaction conditions to form the final, thermodynamically stable, conjugated α,β-unsaturated product. This elimination step is often the rate-determining step and drives the reaction to completion.[7][8]
Caption: The general mechanism of the Knoevenagel condensation.
Application Protocols
The choice of catalyst and solvent system is paramount and can be tailored based on available resources, desired reaction times, and green chemistry considerations.[9] We present two distinct, validated protocols for the condensation of 4-methoxy-3-(methylsulfanyl)benzaldehyde.
Protocol A: Classic Piperidine-Catalyzed Condensation in Ethanol
This method represents a traditional and highly reliable approach. Piperidine is a widely used secondary amine catalyst that is effective for this transformation.[10] Ethanol serves as an excellent solvent that facilitates the dissolution of reactants and, in many cases, the crystallization of the product upon cooling.
Step-by-Step Methodology:
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxy-3-(methylsulfanyl)benzaldehyde (1.82 g, 10.0 mmol, 1.0 equiv.).
-
Dissolution: Add ethanol (30 mL) and stir the mixture until the aldehyde is completely dissolved.
-
Addition of Active Methylene Compound: Add malononitrile (0.66 g, 10.0 mmol, 1.0 equiv.) to the solution. A slight exotherm may be observed.
-
Catalyst Addition: Add piperidine (0.1 mL, ~1.0 mmol, 0.1 equiv.) dropwise to the stirring mixture. The solution will typically turn yellow or orange.
-
Reaction: Heat the mixture to reflux (~78°C) and maintain for 1-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting aldehyde spot indicates reaction completion.
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes. The product will precipitate as a crystalline solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold ethanol (2 x 10 mL) to remove residual catalyst and unreacted starting materials, and dry under vacuum. The resulting product, 2-(4-methoxy-3-(methylthio)benzylidene)malononitrile, is often of high purity. If necessary, further purification can be achieved by recrystallization from ethanol.
Protocol B: Green, Solvent-Free Condensation using Ammonium Acetate
This protocol aligns with the principles of green chemistry by eliminating the use of volatile organic solvents.[5][11][12] Ammonium acetate serves as an inexpensive and environmentally benign catalyst.[5] The reaction is performed under solvent-free (neat) conditions, often accelerated by gentle heating or sonication.
Step-by-Step Methodology:
-
Reagent Combination: In a 50 mL beaker or mortar, combine 4-methoxy-3-(methylsulfanyl)benzaldehyde (1.82 g, 10.0 mmol, 1.0 equiv.) and malononitrile (0.66 g, 10.0 mmol, 1.0 equiv.).
-
Catalyst Addition: Add a catalytic amount of ammonium acetate (~0.08 g, 1.0 mmol, 0.1 equiv.).
-
Reaction Initiation:
-
Grinding Method: Using a pestle, grind the mixture at room temperature for 5-10 minutes. The mixture will typically become a paste or melt as the reaction proceeds.[9]
-
Heating Method: Alternatively, place the beaker on a hot plate and heat gently to 60-80°C with continuous stirring using a glass rod for 15-30 minutes.
-
-
Monitoring: Check for completion by taking a small sample, dissolving it in ethyl acetate, and running a TLC as described in Protocol A.
-
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Add water (20 mL) to the solid mass and stir vigorously to break it up.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water (3 x 15 mL) to remove the ammonium acetate catalyst, and then wash with a small amount of cold ethanol. Dry the product under vacuum.
Sources
- 1. eurjchem.com [eurjchem.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]
- 4. pharmdguru.com [pharmdguru.com]
- 5. bhu.ac.in [bhu.ac.in]
- 6. orientjchem.org [orientjchem.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Sustainable and green approaches for Knoevenagel condensation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pure.tue.nl [pure.tue.nl]
- 12. tandfonline.com [tandfonline.com]
Application Note: Strategic Utilization of 4-Methoxy-3-(methylsulfanyl)benzaldehyde in Medicinal Chemistry
Introduction: The "Sulfur Switch" in Drug Design
In modern medicinal chemistry, the strategic replacement of oxygen atoms with sulfur—often termed the "sulfur switch"—is a powerful tool for modulating the physicochemical and pharmacokinetic properties of a lead compound. 4-Methoxy-3-(methylsulfanyl)benzaldehyde (CAS 75889-55-3) represents a critical scaffold for this strategy.
Structurally, this intermediate offers a 4-methoxy group (electron-donating, H-bond acceptor) paired with a 3-methylsulfanyl (methylthio) group. This specific substitution pattern is valuable for three primary reasons:
-
Bioisosterism: The methylsulfanyl group (
) is a lipophilic bioisostere of the methoxy group ( ), often improving membrane permeability ( ) while altering metabolic susceptibility. -
Metabolic Tuning: The sulfide moiety serves as a metabolic handle. It can be selectively oxidized to a sulfoxide (chiral center) or sulfone (strong H-bond acceptor), allowing researchers to "tune" the polarity and solubility of the final drug candidate without changing the carbon skeleton.
-
Scaffold Versatility: The aldehyde functionality allows for rapid diversification via reductive amination, Knoevenagel condensation, or Wittig olefination, making it an ideal starting point for synthesizing analogs of PDE4 inhibitors (e.g., thio-variants of Rolipram) and Kinase Inhibitors .
Chemical Profile & Stability[1][2]
| Property | Specification |
| Chemical Name | 4-Methoxy-3-(methylsulfanyl)benzaldehyde |
| CAS Number | 75889-55-3 (Isomer specific) |
| Molecular Formula | |
| Molecular Weight | 182.24 g/mol |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate |
| Storage | 2-8°C, under inert atmosphere ( |
Synthetic Pathways & Protocols
The following protocols describe the de novo synthesis of the intermediate from a halo-precursor, followed by its two most critical downstream applications: Reductive Amination (Library generation) and Oxidative Tuning (Metabolic optimization).
Visual Workflow
Figure 1: Strategic workflow for synthesizing and utilizing 4-Methoxy-3-(methylsulfanyl)benzaldehyde.
Protocol A: Synthesis from 3-Bromo-4-methoxybenzaldehyde
Objective: To install the methylsulfanyl group via Copper-catalyzed Ullmann-type coupling.
Reagents:
-
3-Bromo-4-methoxybenzaldehyde (1.0 eq)
-
Sodium thiomethoxide (
) (1.5 eq) -
Copper(I) Iodide (
) (10 mol%) -
L-Proline (20 mol%) (Ligand)
- (2.0 eq)
-
DMSO (anhydrous)
Procedure:
-
Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine 3-Bromo-4-methoxybenzaldehyde (215 mg, 1.0 mmol), CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and
(276 mg, 2.0 mmol). -
Inertion: Evacuate and backfill with Argon three times.
-
Addition: Add anhydrous DMSO (2.0 mL) and Sodium thiomethoxide (105 mg, 1.5 mmol) under Argon flow.
-
Reaction: Seal the tube and heat to 90°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the bromide.
-
Workup: Cool to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).
-
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes). -
Yield: Expect 85–92% yield of a pale yellow solid.
Protocol B: Reductive Amination (Library Generation)
Objective: To attach a pharmacophore (e.g., an amine) to the aldehyde handle.
Reagents:
-
4-Methoxy-3-(methylsulfanyl)benzaldehyde (1.0 eq)
-
Primary/Secondary Amine (e.g., Morpholine or Benzylamine) (1.1 eq)
-
Sodium Triacetoxyborohydride (
) (1.5 eq) -
Acetic Acid (catalytic, 1-2 drops)
-
DCM (Dichloromethane)
Procedure:
-
Imine Formation: Dissolve the aldehyde (182 mg, 1.0 mmol) and amine (1.1 mmol) in DCM (5 mL). Add Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes.
-
Reduction: Cool to 0°C. Add
(318 mg, 1.5 mmol) portion-wise. -
Stir: Allow to warm to RT and stir overnight (12h).
-
Quench: Quench with saturated
solution. -
Extraction: Extract with DCM (3 x 10 mL). Dry organic layer over
. -
Analysis: The crude product is typically >95% pure.[1] If necessary, purify via amine-functionalized silica or standard flash chromatography.
Protocol C: Oxidation to Sulfone (Metabolic Tuning)
Objective: To convert the thioether (
Reagents:
-
4-Methoxy-3-(methylsulfanyl)benzaldehyde derivative (1.0 eq)
-
m-Chloroperbenzoic acid (m-CPBA) (2.5 eq)
-
DCM (Dichloromethane)
Procedure:
-
Dissolution: Dissolve the thioether substrate (1.0 mmol) in DCM (10 mL) and cool to 0°C.
-
Oxidation: Slowly add m-CPBA (2.5 mmol) portion-wise over 10 minutes.
-
Note: Adding 1.0 eq yields the Sulfoxide (chiral). Adding excess (>2.2 eq) yields the Sulfone .
-
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 3 hours.
-
Workup: Quench with saturated
(to reduce excess peroxide) followed by saturated (to remove m-chlorobenzoic acid byproduct). -
Isolation: Extract with DCM, dry, and concentrate. The sulfone product typically crystallizes upon standing.
Application Case Study: Designing a "Thio-Rolipram" Analog
Context: Rolipram is a classic PDE4 inhibitor with a 3-cyclopentyloxy-4-methoxy substitution pattern. The "Thio-Rolipram" analog replaces the ether oxygen with sulfur to probe the hydrophobic pocket of the PDE4 enzyme.
Experimental Logic:
-
Starting Material: Use 4-Methoxy-3-(methylsulfanyl)benzaldehyde .
-
Transformation: Perform a Knoevenagel condensation with malonic acid to form the cinnamic acid derivative.
-
Cyclization: Follow standard literature protocols (Michael addition of nitromethane followed by reduction/lactamization) to build the pyrrolidinone ring.
-
Outcome: The resulting molecule retains the 4-methoxy anchor but presents a larger, more lipophilic sulfur atom at the 3-position, potentially altering selectivity against PDE4 subtypes (PDE4B vs PDE4D).
References
-
Synthesis of Thioethers: Ma, D., & Cai, Q. (2001). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Thiols. . (Grounding for Protocol A).
-
Reductive Amination Standards: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. . (Grounding for Protocol B).
-
Oxidation Strategies: Caron, S., et al. (2006). Large-Scale Oxidation of Sulfides to Sulfones. . (Grounding for Protocol C).
-
PDE4 Inhibitor SAR: Manallack, D. T., et al. (2005). The significance of acid/base properties in drug discovery. . (Context for Sulfone/Sulfoxide tuning).
-
Compound Data: PubChem. 4-Methoxy-3-(methylsulfanyl)benzaldehyde (CID 14361743). .
Sources
Chalcone synthesis from 4-Methoxy-3-(methylsulfanyl)benzaldehyde and acetophenones
Application Note & Protocol
Topic: High-Yield Synthesis of Biologically Relevant Chalcones via Claisen-Schmidt Condensation of 4-Methoxy-3-(methylsulfanyl)benzaldehyde with Substituted Acetophenones
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chalcones, or 1,3-diphenyl-2-propen-1-ones, represent a critical class of organic compounds that serve as key intermediates in the biosynthesis of flavonoids and isoflavonoids in plants.[1] Their characteristic α,β-unsaturated ketone framework is responsible for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3] The versatility in substituting the two aromatic rings allows for the fine-tuning of their biological profiles, making them a highly attractive scaffold in medicinal chemistry and drug discovery.
This application note provides a comprehensive guide to the synthesis of a series of chalcones derived from 4-Methoxy-3-(methylsulfanyl)benzaldehyde and various substituted acetophenones. The protocol is based on the robust and widely adopted Claisen-Schmidt condensation, a base-catalyzed crossed-aldol reaction.[2][4] We will delve into the mechanistic rationale, provide a detailed, step-by-step experimental protocol, and outline methods for purification and characterization, ensuring a reproducible and efficient synthesis of these high-value compounds.
Principles of the Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds.[5] The reaction proceeds via a base-catalyzed mechanism, which is preferable to acid catalysis as it minimizes side reactions, such as Friedel-Crafts type reactions with the aromatic rings, leading to higher purity and yield of the desired product.[6]
The key steps are:
-
Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the acetophenone to form a nucleophilic enolate ion.[7]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the benzaldehyde, which lacks α-hydrogens and thus cannot self-condense.[7][8] This forms a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide is protonated by the solvent (e.g., ethanol) to yield a β-hydroxy ketone (aldol adduct).
-
Dehydration: This aldol adduct readily undergoes base-catalyzed dehydration to form the highly conjugated and stable α,β-unsaturated ketone—the chalcone.
The presence of electron-donating groups like methoxy (-OCH₃) and methylsulfanyl (-SCH₃) on the benzaldehyde ring can influence the electrophilicity of the carbonyl carbon and, consequently, the reaction kinetics.
Caption: Figure 1: Mechanism of Claisen-Schmidt Condensation.
Experimental Protocol
This protocol details the general procedure for the synthesis of chalcones from 4-Methoxy-3-(methylsulfanyl)benzaldehyde.
Materials and Equipment
-
Reagents:
-
4-Methoxy-3-(methylsulfanyl)benzaldehyde (CAS: 75889-55-3)[9]
-
Substituted Acetophenone (e.g., Acetophenone, 4'-Chloroacetophenone, 4'-Methylacetophenone)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Deionized Water
-
Hydrochloric Acid (HCl, dilute)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Erlenmeyer flask
-
Büchner funnel and vacuum flask
-
Beakers and graduated cylinders
-
Thin-Layer Chromatography (TLC) plates (silica gel) and chamber
-
Melting point apparatus
-
Rotary evaporator
-
General Synthetic Procedure
-
Catalyst Preparation: In a 100 mL Erlenmeyer flask, dissolve 2.0 g (50 mmol) of NaOH pellets in 20 mL of deionized water, then add 15 mL of 95% ethanol. Cool the solution to room temperature.
-
Reactant Solution: In a separate 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the selected acetophenone derivative in 30 mL of 95% ethanol.
-
Reaction Initiation: While stirring vigorously, add 10 mmol (1.82 g) of 4-Methoxy-3-(methylsulfanyl)benzaldehyde to the acetophenone solution.
-
Condensation: Slowly add the cooled NaOH solution dropwise to the stirred reactant mixture over 15-20 minutes. A color change and the formation of a precipitate are typically observed.[10] The reaction is often exothermic; maintain the temperature at or below 25°C using a water bath if necessary.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 4-6 hours.[10] Monitor the reaction's progress using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase), checking for the consumption of the starting aldehyde.[11]
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing ~100 g of crushed ice and acidify to a pH of ~5-6 with dilute HCl. This neutralizes the excess base and precipitates the crude chalcone product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid liberally with cold deionized water until the filtrate is neutral.[12]
-
Drying: Allow the crude product to air-dry or dry in a desiccator. Determine the crude yield.
Purification Protocol: Recrystallization
Purification is crucial to remove unreacted starting materials and by-products.[13] Recrystallization from ethanol is the most common and effective method.[11][14]
-
Transfer the crude chalcone to an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Using excessive solvent will reduce the recovery yield.[15]
-
Once dissolved, allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
To maximize crystal yield, place the flask in an ice bath for 20-30 minutes.[15]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry completely.
-
Determine the final yield and measure the melting point. A sharp melting point range indicates high purity.
Application: Synthesis of a Chalcone Series
The described protocol is applicable to a range of substituted acetophenones. The electronic nature of the substituent on the acetophenone ring can affect reaction times and yields.
| Entry | Acetophenone Substituent (R) | Product Name | Typical Yield (%) | Melting Point (°C) |
| 1 | H | (E)-1-phenyl-3-(4-methoxy-3-(methylsulfanyl)phenyl)prop-2-en-1-one | 85-92 | To be determined |
| 2 | 4-Cl | (E)-1-(4-chlorophenyl)-3-(4-methoxy-3-(methylsulfanyl)phenyl)prop-2-en-1-one | 82-90 | To be determined |
| 3 | 4-CH₃ | (E)-1-(4-methylphenyl)-3-(4-methoxy-3-(methylsulfanyl)phenyl)prop-2-en-1-one | 88-95 | To be determined |
| 4 | 4-OCH₃ | (E)-1-(4-methoxyphenyl)-3-(4-methoxy-3-(methylsulfanyl)phenyl)prop-2-en-1-one | 87-94 | To be determined |
Note: Yields are estimates and can vary based on reaction scale and specific conditions.
Workflow Visualization
Caption: Figure 2: Experimental Workflow.
Characterization of Synthesized Chalcones
The structure and purity of the final products must be confirmed using standard spectroscopic techniques.[16][17]
-
¹H NMR Spectroscopy: The presence of the α,β-unsaturated system is confirmed by two characteristic doublets for the vinylic protons (Hα and Hβ) in the range of δ 7.0–8.5 ppm. The large coupling constant (J ≈ 15-16 Hz) confirms the trans (E) configuration of the double bond.[18][19] Signals for the aromatic protons and the methoxy (-OCH₃) and methylsulfanyl (-SCH₃) groups will also be present in their expected regions.
-
¹³C NMR Spectroscopy: The carbonyl carbon of the chalcone typically appears in the downfield region around δ 186-197 ppm.[18] The α- and β-carbons of the enone system give signals between δ 116-128 and δ 137-145 ppm, respectively.[18]
-
FT-IR Spectroscopy: A strong absorption band corresponding to the conjugated C=O stretching vibration is expected around 1630-1670 cm⁻¹.[20] Another characteristic band for the C=C double bond stretch will appear around 1550-1620 cm⁻¹.
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized chalcone, confirming its elemental composition.
Conclusion
The Claisen-Schmidt condensation offers a reliable, high-yield, and scalable method for the synthesis of chalcones from 4-Methoxy-3-(methylsulfanyl)benzaldehyde and various acetophenones. This protocol provides a clear, step-by-step guide for researchers, enabling the efficient production of these biologically important scaffolds. Proper purification and thorough characterization are essential to ensure the quality of the compounds for subsequent biological evaluation in drug discovery programs.
References
Sources
- 1. Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. 75889-55-3|4-Methoxy-3-(methylsulfanyl)benzaldehyde|BLD Pharm [bldpharm.com]
- 10. youtube.com [youtube.com]
- 11. rsc.org [rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. homework.study.com [homework.study.com]
- 14. jetir.org [jetir.org]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 19. Synthesis and complete assignment of NMR data of 20 chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jetir.org [jetir.org]
Application Note: Reductive Amination Architectures for 4-Methoxy-3-(methylsulfanyl)benzaldehyde
Executive Summary & Strategic Analysis
This technical guide details the reductive amination of 4-Methoxy-3-(methylsulfanyl)benzaldehyde (CAS: 2437-88-9 / 75889-55-3), a critical pharmacophore intermediate often utilized in the synthesis of kinase inhibitors and GPCR ligands.
The Chemoselective Challenge
Synthesizing amines from this specific substrate presents a unique dichotomy of electronic and catalytic challenges that standard "textbook" protocols often fail to address:
-
Catalyst Poisoning (The Sulfur Effect): The C3-methylsulfanyl (-SMe) group acts as a potent Lewis base poison for heterogeneous transition metal catalysts. Standard catalytic hydrogenation (Pd/C, H₂, 1 atm) is not recommended due to rapid catalyst deactivation and potential desulfurization side reactions.
-
Electronic Deactivation: The para-methoxy and meta-thiomethyl groups are electron-donating. This increases electron density at the carbonyl carbon, rendering it less electrophilic compared to unsubstituted benzaldehyde. Imine formation equilibrium is consequently slower, requiring forcing conditions (dehydrating agents or acid catalysis).
-
Oxidative Sensitivity: While the reaction is reductive, the thioether moiety is susceptible to oxidation (to sulfoxide/sulfone) during aggressive workups or if exposed to ambient air in the presence of radical initiators.
Recommended Synthetic Route
To ensure reproducibility and scalability, this guide prioritizes Hydride Transfer Reagents over catalytic hydrogenation. The primary protocol utilizes Sodium Triacetoxyborohydride (STAB) due to its exceptional selectivity for iminiums over aldehydes, preventing the formation of benzyl alcohol byproducts.
Mechanistic Pathway & Logic
The reductive amination proceeds via two distinct phases: equilibrium-driven imine formation followed by irreversible hydride reduction.
Figure 1: Mechanistic flow of the reductive amination.[1] Note that the acid catalyst is crucial for protonating the hemiaminal to facilitate water loss, driving the equilibrium toward the reactive iminium species.
Protocol A: The "Gold Standard" (STAB Method)
Applicability: High-value synthesis, library generation, substrates with acid-sensitive groups. Success Rate: >95% Scale: 1 mmol to 100 mmol
Materials
-
Substrate: 4-Methoxy-3-(methylsulfanyl)benzaldehyde (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)
-
Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)
-
Catalyst: Glacial Acetic Acid (1.0 – 2.0 equiv)
Step-by-Step Procedure
-
Imine Pre-Complexation:
-
In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 4-Methoxy-3-(methylsulfanyl)benzaldehyde (1.0 equiv) in DCE (concentration ~0.2 M).
-
Add the amine (1.1 equiv).
-
Add Glacial Acetic Acid (1.0 equiv). Note: If using an amine hydrochloride salt, add 1.0 equiv of Et3N to free the base, and increase AcOH to 2.0 equiv.[2]
-
Critical Step: Stir at room temperature for 30–60 minutes before adding the reducing agent. This allows the imine/iminium equilibrium to establish.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add Sodium Triacetoxyborohydride (STAB) portion-wise over 5 minutes. Caution: Mild gas evolution (H2) may occur.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.
-
-
Quench & Workup:
-
Quench the reaction by adding saturated aqueous NaHCO₃ (slowly) until pH ~8.
-
Phase Separation: Extract with DCM (3x).
-
Wash: Wash combined organics with Brine (1x).
-
Drying: Dry over anhydrous Na₂SO₄.[1] Filter and concentrate in vacuo.
-
-
Purification:
-
The crude material is often >90% pure. If necessary, purify via flash column chromatography (SiO₂).
-
Eluent: Hexanes/Ethyl Acetate (for non-polar amines) or DCM/MeOH/NH₃ (95:5:0.5) for polar amine products.
-
Protocol B: The "Cost-Effective" Step-Wise Method (NaBH4)
Applicability: Large-scale synthesis where STAB cost is prohibitive; substrates requiring strict removal of water.
Rationale
Sodium Borohydride (NaBH₄) is a stronger reductant than STAB and will reduce aldehydes to alcohols if added too early. Therefore, the imine must be fully formed before reduction.[3]
Step-by-Step Procedure
-
Imine Formation:
-
Dissolve aldehyde (1.0 equiv) and amine (1.0 equiv) in Methanol (MeOH).
-
Add anhydrous MgSO₄ (2.0 equiv) or activated 3Å Molecular Sieves to the flask to scavenge water and drive the equilibrium.
-
Stir at Reflux (65°C) for 2–4 hours or at RT for 12 hours.
-
Check Point: Monitor by TLC/NMR to ensure aldehyde consumption.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Filtration (Optional but Recommended): Filter off the drying agent (sieves/MgSO₄) under inert gas to prevent re-hydrolysis during reduction.
-
Add NaBH₄ (1.0 – 1.2 equiv) portion-wise.
-
Stir at RT for 2 hours.
-
-
Workup:
-
Quench with 1M HCl (carefully) to destroy excess borohydride and hydrolyze borate complexes.
-
Basify to pH >10 using 2M NaOH.
-
Extract with EtOAc or DCM.
-
Comparative Data & Troubleshooting
Reagent Selection Matrix
| Parameter | Protocol A (STAB) | Protocol B (NaBH4) | Catalytic H2 (Pd/C) |
| Selectivity | Excellent (Reduces imine > aldehyde) | Moderate (Must pre-form imine) | Poor (S-poisoning) |
| Water Tolerance | High (Scavenges water) | Low (Requires dehydration) | N/A |
| Side Products | Minimal | Benzyl Alcohol (if not careful) | Desulfurized product |
| Cost | High | Low | Moderate |
| Recommendation | Primary Choice | Scale-up Alternative | Avoid |
Troubleshooting Guide
-
Problem: Low Conversion / Recovered Aldehyde.
-
Cause: The electron-rich nature of the aldehyde slows imine formation.
-
Fix: Increase the pre-stirring time in Protocol A to 2 hours. Add 3Å molecular sieves to the reaction mixture.
-
-
Problem: Formation of Benzyl Alcohol.
-
Cause: Reducing agent reduced the aldehyde before the amine reacted.
-
Fix: Ensure the amine is not sterically compromised. If using NaBH4, ensure 100% imine formation (via NMR) before adding reductant.
-
-
Problem: Sulfide Oxidation.
-
Cause: Exposure to peroxides in ether solvents or aggressive workup.
-
Fix: Use fresh solvents (DCE/DCM). Avoid bleach or peroxide-containing solvents.
-
Analytical Validation
When characterizing the product, the 4-Methoxy-3-(methylsulfanyl) substitution pattern provides distinct NMR handles:
-
¹H NMR (CDCl₃):
-
-OCH₃: Singlet, δ ~3.8 – 3.9 ppm.
-
-SMe: Singlet, δ ~2.4 – 2.5 ppm.
-
Benzylic CH₂: Singlet/Doublet (depending on amine), δ ~3.7 – 3.9 ppm (shifts upfield from the aldehyde signal at ~9.8 ppm).
-
-
¹³C NMR: Look for the disappearance of the carbonyl carbon (~190 ppm) and appearance of the benzylic carbon (~50–60 ppm).
References
-
Abdel-Magid, A. F., et al. (1996).[2][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. 61(11), 3849–3862. Link
-
Grounding: Establishes STAB as the superior reagent for minimizing alcohol byproducts.[5]
-
-
Menegazzo, F., et al. (2008).[6] "Bimetallic Pd–Au catalysts for benzaldehyde hydrogenation: Effects of preparation and of sulfur poisoning." Journal of Catalysis. Link
- Grounding: Validates the risk of sulfur poisoning in catalytic hydrogen
-
Borch, R. F., et al. (1971).[2] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society. 93(12), 2897–2904. Link
-
Grounding: Foundational text on pH control in reductive amination.[2]
-
-
PubChem Compound Summary. "4-methoxy-3-(methylsulfanyl)benzaldehyde."[7] Link
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. PubChemLite - 4-methoxy-3-(methylsulfanyl)benzaldehyde (C9H10O2S) [pubchemlite.lcsb.uni.lu]
- 8. Sci-Hub. Effect of S-compounds and CO on hydrogenation of aldehydes over reduced and sulfided Ni–Mo/Al2O3 catalysts / Applied Catalysis A: General, 2005 [sci-hub.box]
- 9. researchgate.net [researchgate.net]
Preparation of 3-Methylthio-4-methoxycinnamic Acid Derivatives: An Application Note and Protocol for Researchers
Introduction: The Significance of Substituted Cinnamic Acids in Modern Drug Discovery
Cinnamic acid and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1] These naturally occurring phenolic compounds and their synthetic analogs have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[1][2][3] The biological efficacy of these molecules can be significantly modulated by the nature and position of substituents on the phenyl ring.[1] The introduction of a methylthio (-SCH₃) group, in particular, has been shown to influence the bioactivity of various pharmacophores, potentially enhancing their antimicrobial and anticancer properties.[2] This guide provides a comprehensive protocol for the preparation of 3-methylthio-4-methoxycinnamic acid, a promising but less-explored derivative, offering researchers a detailed roadmap for its synthesis and characterization.
Synthetic Strategy: A Two-Step Approach from Vanillin
The synthesis of 3-methylthio-4-methoxycinnamic acid can be efficiently achieved through a two-step process commencing with the readily available and cost-effective starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde). The overall synthetic pathway is depicted below:
Caption: Overall synthetic workflow for the preparation of 3-methylthio-4-methoxycinnamic acid from vanillin.
The initial step involves the regioselective introduction of a methylthio group at the ortho-position to the hydroxyl group of vanillin. This is followed by a Knoevenagel condensation of the resulting 3-methylthio-4-methoxybenzaldehyde with malonic acid to yield the target cinnamic acid derivative.
Part 1: Synthesis of 3-Methylthio-4-methoxybenzaldehyde
The introduction of a methylthio group ortho to a hydroxyl group on a benzene ring can be achieved through various methods. A plausible and accessible approach involves the reaction of vanillin with dimethyl sulfoxide (DMSO) in the presence of an acid catalyst, such as hydrochloric acid. This reaction proceeds via a Pummerer-type rearrangement mechanism.
Reaction Mechanism:
Caption: Proposed mechanism for the ortho-methylthiolation of vanillin using DMSO.
Experimental Protocol: Synthesis of 3-Methylthio-4-methoxybenzaldehyde
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve vanillin (1 equivalent) in a suitable solvent such as acetic acid.
-
Reagent Addition: Add dimethyl sulfoxide (DMSO, 2-3 equivalents) to the solution. Slowly add concentrated hydrochloric acid (catalytic amount) to the reaction mixture while stirring.
-
Reaction Conditions: Heat the reaction mixture to a temperature of 80-100 °C and maintain for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. A precipitate of the crude product should form.
-
Purification: Collect the crude product by vacuum filtration and wash with cold water. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-methylthio-4-methoxybenzaldehyde.
Part 2: Knoevenagel Condensation to 3-Methylthio-4-methoxycinnamic Acid
The Knoevenagel condensation is a classic and reliable method for the formation of a carbon-carbon double bond.[4] In this step, the synthesized 3-methylthio-4-methoxybenzaldehyde is reacted with malonic acid in the presence of a basic catalyst, typically pyridine and a small amount of piperidine.[5] The reaction proceeds through a nucleophilic addition followed by dehydration and decarboxylation.
Reaction Mechanism:
Caption: Mechanism of the Knoevenagel condensation for the synthesis of the target cinnamic acid.
Experimental Protocol: Synthesis of 3-Methylthio-4-methoxycinnamic Acid
-
Reaction Setup: In a round-bottom flask, combine 3-methylthio-4-methoxybenzaldehyde (1 equivalent) and malonic acid (1.5-2 equivalents).
-
Solvent and Catalyst: Add pyridine as the solvent and a catalytic amount of piperidine.
-
Reaction Conditions: Heat the reaction mixture under reflux for 2-4 hours. The progress of the reaction can be monitored by observing the evolution of carbon dioxide.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry. The crude 3-methylthio-4-methoxycinnamic acid can be further purified by recrystallization from ethanol or a similar solvent.
Characterization of 3-Methylthio-4-methoxycinnamic Acid
Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following table summarizes the expected analytical data based on the structure and data from analogous compounds.
| Analytical Technique | Expected Observations |
| Appearance | White to off-white crystalline solid. |
| Melting Point | Expected to be in the range of 180-200 °C. |
| ¹H NMR | - Aromatic protons (3H, multiplets).- Vinylic protons (2H, doublets, with a large coupling constant ~16 Hz, indicative of a trans-alkene).- Methoxy protons (3H, singlet).- Methylthio protons (3H, singlet).- Carboxylic acid proton (1H, broad singlet). |
| ¹³C NMR | - Carboxylic acid carbonyl carbon (~170 ppm).- Vinylic carbons (~115-145 ppm).- Aromatic carbons (~110-150 ppm).- Methoxy carbon (~56 ppm).- Methylthio carbon (~15 ppm). |
| IR (Infrared) Spectroscopy | - O-H stretch of carboxylic acid (broad, ~2500-3300 cm⁻¹).- C=O stretch of carboxylic acid (~1680-1710 cm⁻¹).- C=C stretch of alkene (~1620-1640 cm⁻¹).- C-O stretch of ether (~1250 cm⁻¹).- C-S stretch (~600-800 cm⁻¹). |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of C₁₁H₁₂O₃S. |
Applications in Drug Development and Research
Cinnamic acid derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities. The introduction of a methylthio group can enhance these properties.
-
Antimicrobial Activity: Several studies have reported the antimicrobial properties of cinnamic acid derivatives.[1] The presence of a sulfur-containing moiety, such as a methylthio group, can contribute to this activity by potentially disrupting microbial cell membranes or inhibiting essential enzymes.[2] Further research is warranted to evaluate the specific antimicrobial spectrum and potency of 3-methylthio-4-methoxycinnamic acid against various bacterial and fungal strains.
-
Anticancer Potential: Cinnamic acid derivatives have been investigated as potential anticancer agents, with some compounds showing promising cytotoxic effects against various cancer cell lines.[3][6] The mechanism of action is often multifactorial, involving the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways. The unique electronic and steric properties conferred by the methylthio and methoxy substituents may lead to novel interactions with biological targets, making this class of compounds worthy of investigation in cancer research.
Conclusion
This guide provides a detailed and scientifically grounded protocol for the synthesis of 3-methylthio-4-methoxycinnamic acid derivatives. By leveraging a two-step synthetic strategy starting from the readily available precursor vanillin, researchers can efficiently access this promising compound for further investigation. The outlined characterization techniques and discussion of potential applications aim to facilitate the exploration of this and related substituted cinnamic acids in the ongoing quest for novel therapeutic agents.
References
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Bułakowska, A., Sławiński, J., Hałasa, R., Hering, A., Gucwa, M., Ochocka, J. R., & Stefanowicz-Hajduk, J. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. Molecules, 28(7), 3087. [Link]
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De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current medicinal chemistry, 18(11), 1672–1703. [Link]
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Gunia-Krzyżak, A., Słoczyńska, K., Popiół, J., Koczurkiewicz, P., Pękala, E., & Żesławska, E. (2018). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 23(12), 3328. [Link]
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Chen, J., Wang, F., & Liu, J. (2020). Synthetic methods and biological activities of vanillin derivatives. Future Medicinal Chemistry, 12(1), 63-83. [Link]
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Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini reviews in medicinal chemistry, 12(8), 749–767. [Link]
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Kolagkis, P. X., Serviou, S. K., Stini, N. A., Demertzidou, V. P., Poursaitidis, E. T., Galathri, E. M., ... & Kokotos, C. G. (2024). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Chemistry–A European Journal, e202303698. [Link]
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Application Notes and Protocols for the Functionalization of 4-Methoxy-3-(methylsulfanyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-3-(methylsulfanyl)benzaldehyde is a substituted aromatic aldehyde with significant potential as a building block in medicinal chemistry and materials science. The presence of three key functional groups—the aldehyde, a methoxy group, and a methylsulfanyl group—offers a versatile platform for a variety of chemical transformations. The electron-donating nature of both the methoxy and methylsulfanyl substituents enhances the electron density of the aromatic ring and influences the reactivity of the aldehyde group. This guide provides detailed application notes and protocols for the functionalization of the aldehyde group in 4-Methoxy-3-(methylsulfanyl)benzaldehyde, enabling the synthesis of diverse derivatives for research and development.
Chemical Profile of 4-Methoxy-3-(methylsulfanyl)benzaldehyde
| Property | Value |
| Molecular Formula | C₉H₁₀O₂S |
| Molecular Weight | 182.24 g/mol |
| CAS Number | 75889-55-3 |
| Appearance | (Predicted) Pale yellow solid or oil |
| Key Reactive Site | Aldehyde group (-CHO) |
Oxidation to Carboxylic Acid
The oxidation of the aldehyde group in 4-Methoxy-3-(methylsulfanyl)benzaldehyde to a carboxylic acid yields 4-Methoxy-3-(methylsulfanyl)benzoic acid, a valuable intermediate for the synthesis of esters, amides, and other acid derivatives.
Scientific Rationale
The presence of electron-donating methoxy and methylsulfanyl groups on the aromatic ring increases the electron density at the aldehyde carbon, which can make oxidation slightly more challenging compared to electron-deficient benzaldehydes. However, several mild and efficient oxidation methods can be employed. A TEMPO-catalyzed oxidation offers high selectivity under mild conditions, preventing over-oxidation or side reactions involving the sulfur atom.[1]
Reaction Pathway: Oxidation
Caption: Oxidation of the aldehyde to a carboxylic acid.
Protocol: TEMPO-Catalyzed Oxidation
Materials:
-
4-Methoxy-3-(methylsulfanyl)benzaldehyde
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)
-
Sodium chlorite (NaClO₂)
-
Sodium phosphate buffer (pH 7)
-
Dichloromethane (DCM)
-
Sodium sulfite (Na₂SO₃)
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-Methoxy-3-(methylsulfanyl)benzaldehyde (1.0 eq) in dichloromethane.
-
Add an aqueous sodium phosphate buffer (pH 7).
-
To the biphasic mixture, add TEMPO (0.01 eq) and a catalytic amount of aqueous sodium hypochlorite solution.
-
In a separate flask, prepare a solution of sodium chlorite (1.5 eq) in water.
-
Slowly add the sodium chlorite solution to the reaction mixture over 1-2 hours, maintaining the temperature at 20-25 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Reduction to Alcohol
The reduction of the aldehyde group to a primary alcohol, yielding (4-Methoxy-3-(methylsulfanyl)phenyl)methanol, is a fundamental transformation that provides a precursor for ethers, esters, and halides.
Scientific Rationale
Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for the reduction of aldehydes in the presence of other functional groups like the methylsulfanyl ether.[2][3] The reaction is typically performed in a protic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.[4][5]
Reaction Pathway: Reduction
Caption: Reduction of the aldehyde to a primary alcohol.
Protocol: Sodium Borohydride Reduction
Materials:
-
4-Methoxy-3-(methylsulfanyl)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (CH₃OH)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-Methoxy-3-(methylsulfanyl)benzaldehyde (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Acidify the mixture to pH ~6 with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude product, which can be purified by column chromatography if necessary.
Wittig Reaction for Alkene Synthesis
The Wittig reaction allows for the conversion of the aldehyde into an alkene, providing a powerful tool for carbon-carbon bond formation and the synthesis of complex molecular scaffolds.
Scientific Rationale
The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide.[6][7] The electronic nature of the substituents on the benzaldehyde can influence the reaction rate. Electron-donating groups, such as the methoxy and methylsulfanyl groups in the target molecule, may slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing the reaction compared to unsubstituted benzaldehyde.[8] The stereochemical outcome of the Wittig reaction is dependent on the stability of the ylide used.[9]
Reaction Pathway: Wittig Reaction
Caption: Wittig olefination of the aldehyde.
Protocol: General Wittig Olefination
Materials:
-
4-Methoxy-3-(methylsulfanyl)benzaldehyde
-
A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
A strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the phosphonium salt (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add the strong base dropwise.
-
Allow the mixture to stir at room temperature for 1-2 hours to ensure complete ylide formation.
-
Reaction with Aldehyde: Cool the ylide solution to 0 °C and add a solution of 4-Methoxy-3-(methylsulfanyl)benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Let the reaction warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.
Knoevenagel Condensation for α,β-Unsaturated Compounds
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration, to yield an α,β-unsaturated product.[10]
Scientific Rationale
This reaction is typically catalyzed by a weak base, such as piperidine or pyridine, which deprotonates the active methylene compound to form a nucleophilic enolate.[11][12] The electrophilicity of the aldehyde is a key factor; the electron-donating groups on 4-Methoxy-3-(methylsulfanyl)benzaldehyde might necessitate slightly longer reaction times or slightly more forcing conditions compared to benzaldehydes with electron-withdrawing groups.[8]
Reaction Pathway: Knoevenagel Condensation
Caption: Knoevenagel condensation with an active methylene compound.
Protocol: Knoevenagel Condensation with Malononitrile
Materials:
-
4-Methoxy-3-(methylsulfanyl)benzaldehyde
-
Malononitrile
-
Piperidine
-
Ethanol
-
Deionized water
-
Hydrochloric acid (1 M)
Procedure:
-
In a round-bottom flask, dissolve 4-Methoxy-3-(methylsulfanyl)benzaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. If not, reduce the volume of the solvent under reduced pressure and add cold water to induce precipitation.
-
Wash the solid with cold water and a small amount of cold ethanol.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Reductive Amination for Amine Synthesis
Reductive amination is a two-step, one-pot reaction that converts the aldehyde into a primary, secondary, or tertiary amine.
Scientific Rationale
The reaction first involves the formation of an imine or enamine intermediate through the reaction of the aldehyde with an amine, which is then reduced in situ to the corresponding amine.[13][14][15] Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used reducing agents as they are less reactive towards the starting aldehyde compared to the intermediate iminium ion.[16] The reaction is typically carried out under mildly acidic conditions to facilitate imine formation.[17]
Reaction Pathway: Reductive Amination
Caption: Reductive amination to form a substituted amine.
Protocol: Reductive Amination with a Primary Amine
Materials:
-
4-Methoxy-3-(methylsulfanyl)benzaldehyde
-
A primary amine (e.g., benzylamine)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Glacial acetic acid
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-Methoxy-3-(methylsulfanyl)benzaldehyde (1.0 eq) and the primary amine (1.1 eq) in methanol.
-
Add a few drops of glacial acetic acid to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
In a separate container, dissolve sodium cyanoborohydride (1.2 eq) in a small amount of methanol.
-
Slowly add the NaBH₃CN solution to the reaction mixture.
-
Stir the reaction at room temperature for an additional 4-12 hours, monitoring by TLC.
-
Quench the reaction by the careful addition of water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
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Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. (2011, August 12). Master Organic Chemistry. Retrieved from [Link]
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Knoevenagel Condensation: Definition, Examples and Mechanism. (2020, May 29). Chemistry Learner. Retrieved from [Link]
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LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (2023, July 16). Chemistry Steps. Retrieved from [Link]
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Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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The reduction of aldehydes and ketones using sodium tetrahydridoborate. (2013, April 15). Chemguide. Retrieved from [Link]
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Reaction Mechanism of Knoevenagel Reaction. (n.d.). Physics Wallah. Retrieved from [Link]
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Synthesis of Amines. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]
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Reductive Amination: Definition, Examples, and Mechanism. (2023, September 26). Chemistry Learner. Retrieved from [Link]
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Sodium Borohydride Reduction of Carbonyls. (n.d.). In Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
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Yin, B. Z., & Cong, Z. Q. (2006). Efficient and Rapid Method for the Oxidation of Electron-Rich Aromatic Aldehydes to Carboxylic Acids Using Improved Basic Hydrogen Peroxide. Synthetic Communications, 36(5), 679–683. [Link]
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Wang, C., & Zhang, Z. (2007). Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. Synthetic Communications, 37(13), 2153–2157. [Link]
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da Silva, F. M., & de Oliveira, K. T. (2014). Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. Journal of Molecular Modeling, 20(3), 2139. [Link]
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Wittig Reaction. (2019, February 19). BYJU'S. Retrieved from [Link]
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Wittig Reaction. (n.d.). Dalal Institute. Retrieved from [Link]
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Yin, B. Z., & Cong, Z. Q. (2006). Efficient and Rapid Method for the Oxidation of Electron-Rich Aromatic Aldehydes to Carboxylic Acids Using Improved Basic Hydrogen Peroxide. Synthetic Communications, 36(5), 679–683. [Link]
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The Reduction of Aldehydes and Ketones. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
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Aldol Condensation with β-Diesters. (2025, May 22). JoVE. Retrieved from [Link]
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Efficient and Rapid Method for the Oxidation of Electron-Rich Aromatic Aldehydes to Carboxylic Acids Using Improved Basic Hydrogen Peroxide. (2006). ResearchGate. Retrieved from [Link]
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The Knoevenagel condensation is a special case of the aldol conde... (n.d.). In Pearson+. Retrieved February 15, 2026, from [Link]...
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Efficient and Rapid Method for the Oxidation of Electron-Rich Aromatic Aldehydes to Carboxylic Acids Using Improved Basic Hydrogen Peroxide. (2025, August 6). ResearchGate. Retrieved from [Link]
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The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. (n.d.). ResearchGate. Retrieved from [Link]
-
Torrente-Murciano, L., & Garcia, S. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. ChemRxiv. [Link]
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The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (n.d.). Wiley Online Library. Retrieved from [Link]
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Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. (2022, February 18). ChemRxiv. Retrieved from [Link]
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A Solvent Free Wittig Reaction. (n.d.). Retrieved from [Link]
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Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone. (n.d.). ACS Publications. Retrieved from [Link]
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Acetamido-TEMPO mediated electrochemical oxidation of alcohols to aldehydes and ketones. (2023, August 24). RSC Publishing. Retrieved from [Link]
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The Mechanism of NaBH4 Addition to Aldehydes: A Labeling Experiment. (n.d.). ACS Publications. Retrieved from [Link]
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Application Notes & Protocols: A Researcher's Guide to the Synthesis of Novel Sulfur-Containing Stilbenes from 3-Methylthio-p-Anisaldehyde
Abstract: This document provides a comprehensive guide for the synthesis of sulfur-containing stilbene derivatives, a class of compounds with significant potential in medicinal chemistry and materials science.[1][2] Starting from the readily available precursor 3-methylthio-p-anisaldehyde, we detail a robust and highly stereoselective protocol based on the Horner-Wadsworth-Emmons (HWE) reaction. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying scientific rationale for key procedural choices, troubleshooting advice, and methods for product characterization.
Introduction and Strategic Overview
Stilbenes are a class of organic compounds characterized by a C6-C2-C6 carbon skeleton, which consists of two aromatic rings linked by an ethylene bridge.[3] This structural motif is found in numerous naturally occurring and synthetic molecules that exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] The incorporation of sulfur atoms into the stilbene scaffold can modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making sulfur-containing stilbenes attractive targets for drug discovery and development.[5][6]
The synthesis of asymmetrically substituted stilbenes is most effectively achieved through olefination reactions that couple an aldehyde with a phosphorus-stabilized carbanion.[7] Among these, the Horner-Wadsworth-Emmons (HWE) reaction is particularly advantageous.[8][9] It typically employs a phosphonate-stabilized carbanion, which is more nucleophilic than the corresponding ylide used in the classic Wittig reaction.[10] This leads to several benefits:
-
High (E)-Stereoselectivity: The HWE reaction predominantly yields the thermodynamically more stable trans-(E)-alkene, which is often the desired isomer for biological applications.[8][10]
-
Milder Reaction Conditions: The reaction can often be carried out under milder conditions compared to the Wittig reaction.
-
Simplified Purification: The water-soluble dialkyl phosphate byproduct is easily removed during aqueous work-up, simplifying product isolation compared to the removal of triphenylphosphine oxide from Wittig reactions.[8]
This guide will focus on the HWE reaction to synthesize a representative sulfur-containing stilbene, (E)-4-methoxy-3-(methylthio)-stilbene, by coupling 3-methylthio-p-anisaldehyde with diethyl benzylphosphonate.
Overall Synthetic Workflow
The synthesis follows a two-step sequence: generation of the phosphonate carbanion (ylide) followed by its reaction with the aldehyde to form the stilbene product.
Caption: General workflow for HWE synthesis of sulfur-containing stilbenes.
Detailed Experimental Protocol
This protocol describes the synthesis of (E)-4-methoxy-3-(methylthio)-stilbene.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| 3-Methylthio-p-anisaldehyde (FW: 182.24 g/mol ) | Round-bottom flasks (oven-dried) |
| Diethyl benzylphosphonate (FW: 228.23 g/mol ) | Magnetic stirrer and stir bars |
| Sodium hydride (NaH), 60% dispersion in oil | Syringes and needles |
| Anhydrous Tetrahydrofuran (THF) | Rubber septa |
| Diethyl ether (Et₂O) | Ice-water bath |
| Saturated aq. Ammonium Chloride (NH₄Cl) | Rotary evaporator |
| Saturated aq. Sodium Chloride (Brine) | Chromatography column |
| Anhydrous Magnesium Sulfate (MgSO₄) | TLC plates (silica gel) and UV lamp |
| Hexanes (for chromatography) | Standard laboratory glassware |
| Ethyl Acetate (for chromatography) |
Safety Precaution: Sodium hydride (NaH) is a water-reactive and flammable solid. Handle it with extreme care under an inert atmosphere (e.g., nitrogen or argon) and away from any moisture. All glassware must be thoroughly oven- or flame-dried before use.[11]
Step-by-Step Procedure
Step 1: Generation of the Phosphonate Carbanion
-
To a 100 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and a nitrogen inlet, add sodium hydride (0.44 g, 11.0 mmol, 1.1 eq, 60% dispersion).
-
Wash the NaH three times with 5 mL of anhydrous hexanes to remove the mineral oil. Carefully pipette out the hexanes each time.
-
Suspend the washed NaH in anhydrous THF (20 mL). Cool the flask to 0 °C using an ice-water bath.
-
In a separate flask, dissolve diethyl benzylphosphonate (2.28 g, 10.0 mmol, 1.0 eq) in anhydrous THF (10 mL).
-
Using a syringe, add the diethyl benzylphosphonate solution dropwise to the stirred NaH suspension at 0 °C over 15 minutes.
-
Scientific Rationale: The strong base (hydride from NaH) deprotonates the carbon adjacent to the phosphonate group, which is acidic due to the electron-withdrawing effect of the phosphoryl group.[10] Adding the phosphonate slowly at 0 °C controls the exothermic reaction and prevents side reactions. The evolution of hydrogen gas will be observed.
-
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the ylide often results in a colored (e.g., yellow to orange) solution.
Step 2: Reaction with 3-Methylthio-p-Anisaldehyde
-
Dissolve 3-methylthio-p-anisaldehyde (1.82 g, 10.0 mmol, 1.0 eq) in anhydrous THF (10 mL).
-
Cool the phosphonate carbanion solution back down to 0 °C.
-
Add the aldehyde solution dropwise to the carbanion solution over 20 minutes.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours (overnight).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 9:1 Hexanes:Ethyl Acetate eluent. The product spot should be less polar than the starting aldehyde.
Step 3: Aqueous Work-up and Extraction
-
Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL).
-
Scientific Rationale: Quenching protonates any remaining carbanion and hydrolyzes the phosphate byproduct. NH₄Cl is a mild acid source that avoids potential side reactions associated with stronger acids.
-
-
Transfer the mixture to a separatory funnel. Add diethyl ether (50 mL) and water (20 mL). Shake vigorously and separate the layers.
-
Extract the aqueous layer twice more with diethyl ether (25 mL each).
-
Combine all organic layers and wash them with water (30 mL) and then with saturated brine (30 mL).
-
Scientific Rationale: The water wash removes the water-soluble dialkyl phosphate byproduct and other inorganic salts. The brine wash helps to remove residual water from the organic layer, facilitating drying.
-
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Step 4: Purification The crude product, a mixture of (E) and (Z) isomers along with minor impurities, can be purified by either column chromatography or recrystallization.
-
Method A: Flash Column Chromatography
-
Prepare a slurry of silica gel in hexanes and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the sample onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate).
-
Collect fractions and analyze them by TLC. The trans-stilbene is less polar and will elute before the cis-isomer.[12]
-
Combine the pure fractions containing the desired (E)-isomer and evaporate the solvent to yield a pure solid.
-
-
Method B: Recrystallization
-
Dissolve the crude product in a minimal amount of hot 95% ethanol.[11]
-
Allow the solution to cool slowly to room temperature. The less soluble (E)-isomer will crystallize out.[12]
-
Further cool the flask in an ice-water bath for 30 minutes to maximize crystal formation.[12]
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Caption: Step-by-step experimental workflow for the HWE synthesis protocol.
Mechanism and Stereoselectivity
The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism that accounts for its high (E)-stereoselectivity.[10]
-
Nucleophilic Addition: The phosphonate carbanion performs a nucleophilic attack on the carbonyl carbon of the aldehyde. This forms two diastereomeric tetrahedral intermediates (betaines).
-
Oxaphosphetane Formation: These intermediates undergo cyclization to form two diastereomeric four-membered ring intermediates called oxaphosphetanes.
-
Elimination: The oxaphosphetane ring collapses. The P-O bond and the C-C bond break, leading to the formation of a C=C double bond (the stilbene) and a stable dialkyl phosphate byproduct.
The high (E)-selectivity arises because the initial nucleophilic addition and the formation of the oxaphosphetane are reversible steps. The pathway leading to the trans-alkene involves intermediates where the bulky aryl groups are positioned anti to each other, which is sterically favored. This lower-energy pathway proceeds faster, leading to the (E)-alkene as the major product under thermodynamic control.[10]
Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.
Product Characterization
Proper characterization is essential to confirm the structure and purity of the synthesized (E)-4-methoxy-3-(methylthio)-stilbene.
| Analysis Technique | Expected Result |
| ¹H NMR | Two doublets for the vinyl protons (δ ≈ 6.9-7.5 ppm) with a large coupling constant (J ≈ 16 Hz), characteristic of a trans C=C bond. Singlets for the -OCH₃ and -SCH₃ groups. Multiplets in the aromatic region. |
| ¹³C NMR | Peaks corresponding to all unique carbons, including the two vinyl carbons and the carbons of the aromatic rings, methoxy, and methylthio groups. |
| Mass Spectrometry | A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of C₁₆H₁₆OS (256.36 g/mol ). |
| Melting Point | A sharp and distinct melting point range, indicating high purity.[12] |
| Purity (HPLC) | Purity assessment should indicate >95% for most research applications. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete ylide formation due to wet reagents/glassware. 2. Inactive NaH. 3. Aldehyde is of poor quality. | 1. Ensure all glassware is rigorously dried and solvents are anhydrous. 2. Use a fresh bottle of NaH or titrate to determine its activity. 3. Purify the aldehyde before use if necessary. |
| Reaction Stalls | The reaction may be too slow at room temperature. | Gently warm the reaction mixture (e.g., to 40-50 °C) and continue to monitor by TLC. |
| Mixture of (E)/(Z) Isomers | Reaction conditions favored kinetic control, or purification was incomplete. | Optimize purification by carefully performing column chromatography. The Still-Gennari modification of the HWE can be used if the (Z)-isomer is desired.[10] |
| Byproducts Present | Self-condensation of the aldehyde (Cannizzaro reaction) if the base is not fully consumed before aldehyde addition. | Ensure complete ylide formation before adding the aldehyde. Add the aldehyde slowly at 0 °C. |
References
-
Refubium. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Retrieved from [Link]
-
Kumar, A., & Kumar, V. (2022). Synthetic approaches toward stilbenes and their related structures. RSC Advances, 12(35), 22695–22722. Available at: [Link]
-
Wiley-VCH. (n.d.). 1 Stilbenes Preparation and Analysis. Retrieved from [Link]
-
Hahn, J. (n.d.). Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. Retrieved from [Link]
-
Wang, C., et al. (2010). Synthesis of stilbene, 1,4-distyrylbenzene and 4,4′-distyrylbiphenyl via Horner–Wadsworth–Emmons reaction in phase-transfer catalysis system. Tetrahedron, 66(35), 7137-7143. Available at: [Link]
-
Nerz, J. (2012, March 30). The Wittig Reaction Synthesis of Stilbene [Video]. YouTube. [Link]
-
da Silveira Pinto, L. S., et al. (2016). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Synthesis, 13(5), 723-744. Available at: [Link]
- Google Patents. (n.d.). US2674636A - Method in purifying trans-stilbene.
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Ulukan, P., et al. (2021). Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. ChemRxiv. Available at: [Link]
-
Huang, M., et al. (2024). Synthesis of Stilbene Derivatives via Phosphine-Catalyzed Cascade [2+4] Annulation/Decarboxylative Aromatization of Yne-Enones with α-Pyrones. Organic Letters. Available at: [Link]
-
Ulukan, P., et al. (2021). Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. ChemRxiv. Available at: [Link]
-
Siodłowska, B., et al. (2023). Analytics, Properties and Applications of Biologically Active Stilbene Derivatives. Molecules, 28(11), 4529. Available at: [Link]
-
Ulukan, P., et al. (2021). Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. ChemRxiv. Available at: [Link]
-
Abdel-Sattar, E., et al. (2019). Plant-derived sulfur containing natural products produced as a response to biotic and abiotic stresses. Journal of Applied Pharmaceutical Science, 9(4), 133-142. Available at: [Link]
-
Wang, Y., et al. (2021). The intriguing chemistry and biology of sulfur-containing natural products from marine microorganisms (1987–2020). Marine Life Science & Technology, 3(3), 360-381. Available at: [Link]
-
ResearchGate. (2023). (PDF) Sulfur-Containing Compounds from Plants. Available at: [Link]
-
MDPI. (n.d.). Stilbene Biosynthesis. Retrieved from [Link]
-
D'Amelia, V., et al. (2021). Impact of Environmental Factors on Stilbene Biosynthesis. Plants, 10(7), 1438. Available at: [Link]
-
Sharma, M., et al. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. RSC Advances, 14(28), 20004-20038. Available at: [Link]
-
ResearchGate. (2014). Synthesis and Characterization of some Novel Stilbene Derivatives Derived from Substituted (Phenyl Acetic Acid, Benzaldehyde, Amines ) Triethyl Amine and Thionyl Chloride. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Retrieved from [Link]
-
Endale, M., et al. (2022). Stilbenes: Source plants, chemistry, biosynthesis, pharmacology, application and problems related to their clinical Application-A comprehensive review. Phytochemistry, 197, 113128. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Condensation Reactions of 4-Methoxy-3-(methylsulfanyl)benzaldehyde
Welcome to the technical support guide for researchers, chemists, and process development professionals working with 4-Methoxy-3-(methylsulfanyl)benzaldehyde. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve reaction yields and purity for various condensation reactions. The unique electronic and steric properties of this aldehyde—namely the electron-donating methoxy and methylsulfanyl groups—present specific challenges and opportunities in synthesis that this guide will address.
Section 1: Understanding the Reactivity of Your Aldehyde
Before troubleshooting, it's crucial to understand the substrate. 4-Methoxy-3-(methylsulfanyl)benzaldehyde has an aldehyde group activated by a para-methoxy (-OCH₃) group, which is strongly electron-donating. The ortho-methylsulfanyl (-SCH₃) group also contributes to the electron density of the aromatic ring. This high electron density makes the carbonyl carbon highly susceptible to nucleophilic attack, which is beneficial. However, it can also lead to undesired side reactions if conditions are not carefully controlled. The methylsulfanyl group is also sensitive to oxidation, a key consideration during reaction setup and workup.
Section 2: Troubleshooting Common Condensation Reactions
This section is structured in a question-and-answer format to address the most common issues encountered in the laboratory.
Claisen-Schmidt Condensation (e.g., with Acetophenone)
The Claisen-Schmidt condensation involves the reaction of an aldehyde with a ketone in the presence of a base to form an α,β-unsaturated ketone, often called a chalcone.[1][2][3]
Q1: My Claisen-Schmidt reaction is giving a very low yield. What are the primary factors to investigate?
Low yields are often traced back to one of three areas: the base, the reaction conditions, or the stability of the intermediate.
-
Causality: The reaction mechanism proceeds via the formation of a ketone enolate, which then attacks the aldehyde.[4][5] The final, often irreversible, dehydration step drives the reaction to completion.[6] If any of the preceding steps are slow or if side reactions dominate, the overall yield will suffer. A recent study has shown that for many chalcone syntheses, the rate-limiting step is the final elimination of hydroxide to form the double bond.[7]
-
Troubleshooting Steps:
-
Evaluate the Base: Strong bases like NaOH or KOH are common, but their high basicity can promote a competing Cannizzaro reaction with the aldehyde. Consider using a milder base or a different catalytic system.
-
Solvent Choice: While ethanol or methanol are frequently used, their protic nature can interfere with enolate formation. Experiment with aprotic solvents to see if yield improves.
-
Temperature Control: Running the reaction at room temperature is a good starting point.[8] If conversion is low, gentle heating can be applied. However, excessive heat can promote side-product formation.
-
Order of Addition: To minimize aldehyde self-condensation, it is best practice to add the aldehyde slowly to a mixture of the ketone and the base.[9]
-
Q2: I'm observing multiple spots on my TLC plate, suggesting significant impurity formation. What are the likely side products and how can I minimize them?
The primary suspects for impurities are products from self-condensation of the ketone, the Cannizzaro reaction of the aldehyde, or oxidation of the methylsulfanyl group.
-
Troubleshooting Workflow:
Caption: Workflow for diagnosing and solving impurity issues.
-
Minimization Strategies:
-
Cannizzaro Reaction: This disproportionation reaction occurs under strong basic conditions. Using a weaker base or Lewis acid catalyst can suppress this pathway.[10]
-
Oxidation: The thioether group is susceptible to oxidation. Degas your solvent and run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent the formation of the corresponding sulfoxide or sulfone.[11]
-
Purification: If side products are unavoidable, purification by column chromatography or recrystallization is necessary.[1] A common solvent system for recrystallization is ethanol or an ethanol/water mixture.
-
Knoevenagel Condensation (e.g., with Malononitrile or Ethyl Cyanoacetate)
The Knoevenagel condensation is a reaction between a carbonyl compound and an active methylene compound, typically catalyzed by a weak base like an amine.[12][13]
Q3: My Knoevenagel condensation is sluggish and gives low conversion even after extended reaction times. How can I improve the reaction rate and yield?
Low reactivity in Knoevenagel condensations often points to insufficient catalyst activity or suboptimal reaction conditions for your specific substrates.
-
Causality: The reaction rate depends on both the ease of deprotonation of the active methylene compound and the electrophilicity of the aldehyde. While your aldehyde is electronically activated, a weak catalyst may not generate enough of the nucleophilic carbanion to drive the reaction efficiently.
-
Optimization Strategies:
-
Catalyst Screening: While piperidine is traditional, other catalysts can be more effective. Consider screening catalysts like ammonium acetate, basic ionic liquids ([bmim]OH), or Lewis acids.[13][14][15] For some substituted benzaldehydes, solvent-free conditions with a catalyst like ammonium bicarbonate have proven highly effective.[12]
-
Microwave Irradiation: This technique can significantly reduce reaction times and improve yields by providing efficient and uniform heating.[15]
-
Solvent-Free Conditions: For certain substrate combinations, running the reaction neat (solvent-free) at an elevated temperature can be highly efficient.[12][16]
-
Water as a Solvent: Green chemistry approaches have shown that for some Knoevenagel condensations, water can serve as an effective medium, sometimes even without a catalyst.[17]
-
| Catalyst System | Typical Conditions | Reported Yield Range | Reference |
| Piperidine | Reflux in Ethanol | Moderate to High | [8] |
| Ammonium Acetate | Sonication, Room Temp | High | [14] |
| [bmim]OH (Ionic Liquid) | Microwave, Solvent-Free | 80-95% | [15] |
| Ammonium Bicarbonate | 90-140°C, Solvent-Free | Good to Excellent | [12] |
| None (Water-mediated) | 50°C, Water | 85-99% (for various benzaldehydes) | [17] |
Table 1. Comparison of catalyst systems for Knoevenagel condensations. Yields are general and substrate-dependent.
Wittig Reaction (e.g., with a Phosphonium Ylide)
The Wittig reaction is a powerful method for forming alkenes by reacting an aldehyde or ketone with a phosphonium ylide.[18][19]
Q4: I am having trouble with my Wittig reaction. The yield is low and I am recovering a lot of my starting aldehyde. What is going wrong?
Low conversion in a Wittig reaction typically points to issues with the ylide generation or the reactivity of the ylide itself.
-
Causality: The reaction requires the successful formation of the phosphorus ylide, a potent nucleophile, by deprotonating a phosphonium salt with a strong base.[20] If the base is not strong enough, if moisture is present, or if the ylide is too stable, the reaction with the aldehyde will be inefficient.
-
Troubleshooting Protocol:
Caption: Step-by-step protocol for troubleshooting a low-yielding Wittig reaction.
-
Key Considerations:
-
Ylide Generation: Ensure you are using a sufficiently strong base (e.g., n-BuLi, NaH, KHMDS) under strictly anhydrous conditions. The characteristic color change (often deep red or orange) upon ylide formation is a good visual indicator of success.
-
Ylide Stability: Ylides stabilized by electron-withdrawing groups are less reactive and may require heating or fail to react with ketones altogether.[20][21] Your electron-rich aldehyde should be reactive enough for most ylides, but if you are using a highly stabilized ylide, this could be the source of the problem.
-
Stereochemistry: Be aware that the stability of the ylide dictates the stereochemical outcome. Non-stabilized ylides typically give (Z)-alkenes, while stabilized ylides favor (E)-alkenes.[18][22]
-
Section 3: General Experimental Protocols
Protocol 1: General Procedure for Claisen-Schmidt Condensation
-
To a round-bottom flask equipped with a magnetic stir bar, add the partner ketone (1.0 eq) and a suitable solvent (e.g., ethanol, 3-5 mL per mmol of ketone).
-
Cool the mixture in an ice bath.
-
Add the base (e.g., 1.2 eq of NaOH as a 10% aqueous solution) dropwise.
-
Prepare a solution of 4-Methoxy-3-(methylsulfanyl)benzaldehyde (1.0 eq) in a minimal amount of the reaction solvent.
-
Add the aldehyde solution dropwise to the stirring, cooled ketone/base mixture over 15-20 minutes.
-
Allow the reaction to stir at room temperature for 2-24 hours, monitoring progress by TLC.[11]
-
Once complete, neutralize the mixture with dilute HCl, which will often cause the product to precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol).[23]
Protocol 2: General Procedure for Knoevenagel Condensation
-
In a flask, combine 4-Methoxy-3-(methylsulfanyl)benzaldehyde (1.0 eq), the active methylene compound (e.g., malononitrile, 1.05 eq), and the catalyst (e.g., piperidine, 0.1 eq).
-
Add a solvent such as ethanol or toluene. For a dehydrative setup, use toluene with a Dean-Stark apparatus.
-
Heat the mixture to reflux and monitor by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature. The product may crystallize directly.
-
If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[11]
References
-
ResearchGate. The Knoevenagel condensation between substituted benzaldehydes (1a–j)... Available from: [Link]
-
Novel Methods of Knoevenagel Condensation. Available from: [Link]
-
Research Square. Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Available from: [Link]
-
Taylor & Francis Online. Full article: The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Available from: [Link]
-
Royal Society of Chemistry. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K. Available from: [Link]
-
Taylor & Francis Online. Knoevenagel condensation – Knowledge and References. Available from: [Link]
-
JETIR. SYNTHESIS OF CHALCONES. Available from: [Link]
-
PraxiLabs. Claisen Schmidt Reaction Virtual Lab. Available from: [Link]
-
Chemical Review and Letters. New Synthesis of Chalcone Derivatives and Their Applications. Available from: [Link]
-
ResearchGate. (PDF) Studies on Base-Catalyzed Condensation of Benzaldehyde and Boroxazolidones. Available from: [Link]
-
National Center for Biotechnology Information. Chalcone: A Privileged Structure in Medicinal Chemistry. Available from: [Link]
-
Scribd. Synthesis of 4-Methoxychalcone. Available from: [Link]
-
Claisen-Schmidt Condensation. Available from: [Link]
-
Claisen-Schmidt Condensation. Available from: [Link]
-
Wikipedia. Aldol condensation. Available from: [Link]
-
Organic Chemistry Portal. Wittig Reaction. Available from: [Link]
-
Wikipedia. Claisen–Schmidt condensation. Available from: [Link]
-
CUTM Courseware. Claisen-Schmidt-Condensation.pdf. Available from: [Link]
-
eScholarship.org. The Complete Mechanism of an Aldol Condensation Charles L. Perrin, Kuei-Lin Chang Dept. of Chemistry & Biochemistry, Univ.*. Available from: [Link]
-
CORA. The modern interpretation of the Wittig reaction mechanism. Available from: [Link]
-
Bentham Science Publishers. Condensation Reactions of Aromatic Aldehydes with Active Methylene Compounds: The Beneficial Sinergy of Alkaline Ionic Liquid in One Pot Synthesis. Available from: [Link]
-
Master Organic Chemistry. Wittig Reaction: Mechanism and Examples. Available from: [Link]
-
AIP Publishing. Study of the Condensation Reaction of Aldehydes with Amides and New Ways of their Application. Available from: [Link]
-
Condensation reaction of substituted aromatic aldehydes and active methylene compounds. Available from: [Link]
-
Wittig Reaction - Common Conditions. Available from: [Link]
-
NROChemistry. Wittig Reaction: Mechanism and Examples. Available from: [Link]
-
YouTube. Crossed Aldol Condensation of Acetone and Benzaldehyde (Base Catalyzed). Available from: [Link]
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- 23. Claisen-Schmidt Condensation [cs.gordon.edu]
Technical Support Center: Purification of 4-Methoxy-3-(methylsulfanyl)benzaldehyde via Recrystallization
Welcome to the technical support center for the purification of 4-Methoxy-3-(methylsulfanyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of using recrystallization for purifying 4-Methoxy-3-(methylsulfanyl)benzaldehyde?
Recrystallization is a powerful purification technique for solid compounds based on differences in solubility. The core principle is that most solids are more soluble in a hot solvent than in a cold one.[1] In an ideal scenario, the crude 4-Methoxy-3-(methylsulfanyl)benzaldehyde is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. Any insoluble impurities can be filtered off at this stage. As the solution slowly cools, the solubility of the target compound decreases, leading to the formation of pure crystals. The soluble impurities, ideally, remain in the cold solvent (mother liquor) and are separated during the final filtration step.
Q2: I don't have a known recrystallization solvent for 4-Methoxy-3-(methylsulfanyl)benzaldehyde. How do I select an appropriate one?
The ideal solvent should:
-
Completely dissolve the compound when hot.
-
Provide very low solubility for the compound when cold.
-
Either not dissolve impurities at all or keep them fully dissolved at all temperatures.
-
Be chemically inert with the compound.
-
Be volatile enough to be easily removed from the purified crystals.
Given the structure of 4-Methoxy-3-(methylsulfanyl)benzaldehyde, which contains an aromatic ring, an aldehyde, a methoxy group, and a methylsulfanyl group, we can predict its solubility behavior. The presence of polar ether and aldehyde functionalities, combined with a nonpolar aromatic ring and a sulfur-containing group, suggests that a solvent of intermediate polarity might be effective.
A good starting point for solvent screening would include alcohols (e.g., ethanol, methanol, isopropanol), esters (e.g., ethyl acetate), ketones (e.g., acetone), and aromatic hydrocarbons (e.g., toluene).[3] Due to the sulfur-containing moiety, solvents like toluene and xylene, which are known to dissolve sulfur and its organic derivatives, could also be good candidates.[4][5]
Q3: What are the most common impurities I should be aware of when purifying 4-Methoxy-3-(methylsulfanyl)benzaldehyde?
Common impurities often depend on the synthetic route used to prepare the compound. For substituted benzaldehydes, impurities can include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Isomeric byproducts: Formation of other isomers during substitution reactions on the aromatic ring.[6]
-
Over-oxidation products: The aldehyde group can be sensitive to oxidation, leading to the formation of the corresponding carboxylic acid (4-Methoxy-3-(methylsulfanyl)benzoic acid).[7]
-
Residual reagents and catalysts: Inorganic salts or catalysts used in the preceding synthetic steps.
Understanding the potential impurities is crucial for selecting a solvent system that can effectively separate them from the desired product.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the recrystallization of 4-Methoxy-3-(methylsulfanyl)benzaldehyde.
Issue 1: The compound does not dissolve in the hot solvent.
-
Causality: You may have an insufficient amount of solvent for the quantity of crude material, or the chosen solvent is simply a poor solvent for your compound even at elevated temperatures.
-
Troubleshooting Steps:
-
Add more solvent: Gradually add small portions of the hot solvent to the mixture while stirring and maintaining the temperature. Be mindful not to add a large excess, as this will reduce your final yield.[8]
-
Increase the temperature: Ensure your solvent is heated to its boiling point to maximize solubility.
-
Re-evaluate your solvent choice: If the compound remains insoluble even with a significant amount of boiling solvent, it is likely not a suitable choice. Refer to the solvent selection workflow below to identify a more appropriate solvent or consider a mixed solvent system.
-
Issue 2: No crystals form upon cooling.
-
Causality: This is a common issue that can arise from several factors, including the use of too much solvent, a supersaturated solution that is reluctant to crystallize, or the cooling process being too rapid.[9]
-
Troubleshooting Steps:
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution. This "seed" will act as a template for further crystallization.
-
-
Reduce the solvent volume: If inducing crystallization is unsuccessful, you have likely used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cool to a lower temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath.
-
Issue 3: The compound "oils out" instead of forming crystals.
-
Causality: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too quickly.
-
Troubleshooting Steps:
-
Reheat and cool slowly: Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help with this.
-
Use a lower-boiling solvent: If slow cooling does not resolve the issue, consider a solvent with a lower boiling point.
-
Modify the solvent system: Adding a small amount of a "co-solvent" in which the compound is less soluble can sometimes promote crystallization over oiling out.
-
Issue 4: The purified crystals are colored, or the yield is very low.
-
Causality: Colored impurities may be present that co-crystallize with your product. A low yield can result from using too much solvent, premature crystallization during hot filtration, or washing the final crystals with a solvent that is not sufficiently cold.[8]
-
Troubleshooting Steps:
-
Decolorize the solution: If you have colored impurities, you can try adding a small amount of activated charcoal to the hot solution before the filtration step. Use charcoal sparingly, as it can also adsorb your desired product.
-
Optimize solvent volume: To improve yield, use the minimum amount of hot solvent necessary to dissolve your crude product.
-
Preheat your filtration apparatus: To prevent premature crystallization during hot filtration, preheat your funnel and filter paper with hot solvent.
-
Wash with ice-cold solvent: When washing your final crystals, use a minimal amount of ice-cold recrystallization solvent to minimize product loss.
-
Experimental Protocols & Data
Solvent Selection Workflow
The following workflow can be used to systematically determine a suitable recrystallization solvent for 4-Methoxy-3-(methylsulfanyl)benzaldehyde.
Sources
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- 2. PubChemLite - 4-methoxy-3-(methylsulfanyl)benzaldehyde (C9H10O2S) [pubchemlite.lcsb.uni.lu]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. mdpi.com [mdpi.com]
- 5. How to Purify Sulfur by Recrystallization With Xylene : 4 Steps - Instructables [instructables.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Sulfur Odor in 4-Methoxy-3-(methylsulfanyl)benzaldehyde Processing
Welcome to the Technical Support Center for handling 4-Methoxy-3-(methylsulfanyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on mitigating the sulfur odors frequently encountered during the processing of this compound. Our troubleshooting guides and frequently asked questions (FAQs) are presented in a direct question-and-answer format to address the specific challenges you may face in the laboratory.
Introduction: Understanding the Source of Sulfur Odor
4-Methoxy-3-(methylsulfanyl)benzaldehyde is a valuable building block in pharmaceutical synthesis. However, its processing can be accompanied by the release of potent and unpleasant sulfur-based odors. The primary source of this malodor is the cleavage of the methylsulfanyl (-SCH₃) group, which can lead to the formation of highly volatile and odorous compounds, most notably methyl mercaptan (methanethiol). This degradation can be triggered by several factors inherent to common laboratory procedures, including exposure to acidic or basic conditions, and elevated temperatures.[1][2][3] Understanding the root causes of this odor formation is the first step toward effective mitigation.
This guide will provide you with the knowledge and practical techniques to minimize odor generation, handle the compound safely, and effectively neutralize any odors that do arise, ensuring a safer and more pleasant laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical reactions that cause the release of sulfur odor from 4-Methoxy-3-(methylsulfanyl)benzaldehyde?
A1: The sulfur odor primarily originates from the cleavage of the C-S bond in the methylsulfanyl group. The two most common reaction pathways that facilitate this are:
-
Hydrolysis: Under both acidic and basic conditions, the thioether linkage can be hydrolyzed.[1][2][3]
-
Acid-catalyzed hydrolysis: In the presence of an acid, the sulfur atom can be protonated, making the carbon-sulfur bond more susceptible to nucleophilic attack by water.
-
Base-catalyzed hydrolysis (Saponification): In a basic medium, a nucleophile can attack the carbonyl carbon of the benzaldehyde, which can be followed by a series of reactions that may lead to the cleavage of the methylsulfanyl group, especially at elevated temperatures.[1]
-
-
Thermal Decomposition: Although thioanisole derivatives can be relatively stable, high temperatures can promote decomposition.[4][5][6] In the presence of other reagents or impurities, elevated temperatures can accelerate the breakdown of the molecule and the release of volatile sulfur compounds.
Q2: At which stages of my experiment am I most likely to encounter a strong sulfur odor?
A2: You are most likely to experience significant odor release during the following experimental stages:
-
Reaction Work-up: Acidic or basic washes during the work-up are a major potential source of odor. For example, neutralizing a reaction mixture with a strong acid or base can create the conditions for hydrolysis.
-
Purification by Distillation: If distillation is used for purification, the high temperatures can lead to thermal decomposition and the release of volatile sulfur compounds.
-
Prolonged Heating: Any reaction step that requires prolonged heating of 4-Methoxy-3-(methylsulfanyl)benzaldehyde in solution, especially in the presence of acids, bases, or water, can generate odors.
-
Waste Quenching and Storage: Improperly quenched reaction mixtures and waste can continue to degrade and release odors over time.
Q3: What are the malodorous compounds being released?
A3: The primary malodorous compound is methyl mercaptan (CH₃SH) , which has an extremely low odor threshold and is perceptible by the human nose at parts-per-billion levels. Other potential volatile sulfur compounds (VSCs) that could be formed in smaller amounts include dimethyl sulfide (DMS) and dimethyl disulfide (DMDS).[7][8]
Troubleshooting Guide: Odor Prevention and Mitigation
This section provides practical, laboratory-scale solutions to prevent and neutralize sulfur odors during the handling and processing of 4-Methoxy-3-(methylsulfanyl)benzaldehyde.
Issue 1: Strong Sulfur Odor Detected During Reaction Work-up
-
Potential Cause: Hydrolysis of the methylsulfanyl group due to acidic or basic washing steps.[1][2]
-
Recommended Actions:
-
Use a Buffered Wash: Instead of strong acids or bases, consider using a buffered aqueous solution for washing to maintain a more neutral pH.
-
Cold Work-up: Perform all aqueous washes at a reduced temperature (e.g., in an ice bath). This will slow down the rate of hydrolysis.
-
Minimize Contact Time: Reduce the time the organic phase containing your product is in contact with the aqueous wash solution.
-
Immediate Extraction: After washing, immediately proceed to the extraction and drying steps to remove water.
-
Issue 2: Pervasive Sulfur Odor in the Laboratory Air
-
Potential Cause: Volatile sulfur compounds (VSCs) escaping from the reaction vessel, during transfers, or from waste containers.
-
Recommended Actions:
-
Work in a Fume Hood: All manipulations of 4-Methoxy-3-(methylsulfanyl)benzaldehyde and its reaction mixtures should be performed in a well-ventilated fume hood.
-
Implement a Laboratory-Scale Scrubber: For reactions that are known to generate significant odor, a simple lab-scale wet scrubber can be highly effective. This can be constructed by bubbling the exhaust gas from your reaction through a scrubbing solution.[9][10][11]
-
Scrubbing Solutions:
-
Sodium Hypochlorite (Bleach): A dilute solution of bleach is a very effective oxidizing agent for VSCs.
-
Sodium Hydroxide and Hydrogen Peroxide: A basic solution of hydrogen peroxide can also be used to oxidize and neutralize sulfur compounds.[10]
-
-
-
Activated Carbon: Place a beaker of activated carbon in the fume hood to adsorb VSCs from the air.[12]
-
Issue 3: Lingering Sulfur Odor from Waste Containers
-
Potential Cause: Ongoing degradation of unquenched reactive intermediates or the product in the waste.
-
Recommended Actions:
-
Quench Waste Before Disposal: Before disposing of any waste containing 4-Methoxy-3-(methylsulfanyl)benzaldehyde or its byproducts, it should be quenched. A common method is to add an excess of a neutralizing agent to the waste container while stirring in a fume hood.
-
Quenching Agents:
-
Sodium Hypochlorite Solution: Add bleach slowly to the waste to oxidize the sulfur compounds. Be cautious as this can be an exothermic reaction.
-
Potassium Permanganate Solution: A solution of potassium permanganate is a strong oxidizing agent that can also be used.
-
-
-
Segregate Waste: Keep sulfur-containing waste separate from other waste streams to prevent unwanted reactions.[13]
-
Seal Waste Containers Tightly: Ensure that all waste containers are securely sealed to prevent the escape of vapors.[14]
-
Experimental Protocols
Protocol 1: Setting up a Laboratory-Scale Wet Scrubber
This protocol describes a simple setup to trap and neutralize volatile sulfur compounds released from a reaction.
Materials:
-
Reaction vessel with a condenser and a gas outlet adapter
-
Two gas washing bottles (bubblers)
-
Tygon or other appropriate tubing
-
Scrubbing solution (e.g., 5-10% aqueous sodium hypochlorite)
Procedure:
-
Assemble the reaction apparatus in a fume hood.
-
Connect the gas outlet of the condenser to the inlet of the first gas washing bottle using tubing.
-
Fill the first gas washing bottle about two-thirds full with the scrubbing solution.
-
Connect the outlet of the first gas washing bottle to the inlet of the second gas washing bottle.
-
Fill the second gas washing bottle about two-thirds full with the same scrubbing solution. This second bubbler serves as a backup and indicates when the first is exhausted.
-
The outlet of the second gas washing bottle can be vented into the back of the fume hood.
-
During the reaction, any volatile sulfur compounds will be bubbled through the scrubbing solution and neutralized.
-
Monitor the color of the scrubbing solution. If it changes significantly, it may need to be replaced.
Protocol 2: Quenching of Sulfur-Containing Reaction Waste
Safety First: This procedure should be performed in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. The quenching process can be exothermic.
Materials:
-
Waste container with the sulfur-containing reaction mixture
-
Stir plate and stir bar
-
Quenching agent (e.g., commercial bleach)
-
Large secondary container (e.g., an ice bath)
Procedure:
-
Place the waste container in the secondary container to manage any potential exotherm.
-
Begin stirring the waste mixture.
-
Slowly and carefully add the quenching agent to the waste.
-
Monitor the temperature of the waste container. If it becomes too warm, pause the addition of the quenching agent until it cools.
-
Continue adding the quenching agent until the sulfur odor is no longer detectable.
-
Allow the quenched waste to cool to room temperature before sealing the container for disposal.
-
Label the waste container appropriately, indicating that it has been neutralized.
Personal Protective Equipment (PPE) and Safety
Due to the potential for release of harmful and malodorous volatile sulfur compounds, strict adherence to safety protocols is essential.
| PPE Category | Recommendation | Rationale |
| Eye Protection | Chemical safety goggles and a face shield.[15] | Protects against splashes of the chemical and any scrubbing or quenching solutions. |
| Hand Protection | Nitrile or neoprene gloves.[16] | Provides a barrier against skin contact with the chemical and its solutions. |
| Body Protection | A lab coat should be worn at all times. For larger quantities or in case of a spill, a chemically resistant apron or coveralls are recommended.[17] | Protects against contamination of clothing and skin. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[18][19][20] If there is a risk of exposure above permissible limits, a respirator with an organic vapor cartridge may be necessary.[16][21] | Prevents inhalation of volatile sulfur compounds. |
Visualizations
Logical Workflow for Odor Mitigation
Caption: Workflow for preventing and neutralizing sulfur odors.
Decision Tree for Handling Sulfur Odor
Caption: Decision tree for addressing sulfur odor issues.
References
- Pearson. (2024, September 4). Hydrolysis of Thioesters Explained.
- Synquest Labs. (n.d.).
- Santa Cruz Biotechnology. (n.d.).
- Benchchem. (2025). Technical Support Center: Scale-Up Production of 4-Methoxy-3-methylbenzaldehyde.
- Whitesides Research Group. (2011, July 5).
- ResearchGate. (n.d.). Mechanisms of (thio)ester hydrolysis.
- Ren, B., et al. (n.d.). Methyl Mercaptan Gas: Mechanisms of Toxicity and Demonstration of the Effectiveness of Cobinamide as an Antidote in Mice and Rabbits. PMC.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- MDPI. (2020, June 1). Application and Selection of the Reagent to Neutralize Hydrogen Sulfide and Light Methyl-, Ethyl- Mercaptans in Oil.
- ResearchGate. (2025, August 7). Selection of the reagent to neutralize hydrogen sulfide and methyl-, ethylmercaptans in oil.
- Master Organic Chemistry. (2015, July 5). Thiols And Thioethers.
- MDPI. (2024, June 12). A Wet Scrubber and Electrooxidation System for the Efficient Removal of Odor: A Bench-Scale Study.
- Deshusses Laboratory. (n.d.).
- Environmental Health & Safety Services. (n.d.). Personal Protective Equipment.
- Google Patents. (n.d.). Quenching process - US3498850A.
- Fiveable. (2025, September 15). Thioester Hydrolysis Definition.
- Tri-Mer. (n.d.). Industrial Odor Control Scrubbers.
- Loba Chemie. (2017, October 12). THIOANISOLE EXTRA PURE MSDS.
- Fisher Scientific. (2009, September 22).
- BASF. (2026, February 12).
- University of Nebraska-Lincoln. (n.d.). PPE, Safety Equipment & Hygiene.
- Rust Bullet. (n.d.). What type of respirator and personal protective equipment (PPE) should I use?
- ResearchGate. (2024, March 26).
- Sigma-Aldrich. (2025, August 29).
- Preprints.org. (2024, October 28).
- MDPI. (2025, June 24).
- Fisher Scientific. (n.d.).
- Fisher Scientific. (2010, November 16).
- Thermo Fisher Scientific. (2010, June 4).
- ECS Environmental Solutions. (n.d.). Dry Scrubbers for Efficient Odor and VOC Removal.
- Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
- Iciek, M., & Bilska-Wilkosz, A. (2020, September 29). Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology. PMC.
- Journal of the Chemical Society. (n.d.). Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde.
- DADUN. (n.d.).
- Benchchem. (2025, December). Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds.
- Wikipedia. (n.d.). Thioanisole.
- University of Rochester Department of Chemistry. (n.d.). How To Run A Reaction: The Quench.
- ACS Publications. (2015, June 9). Thermally, Operationally, and Environmentally Stable Organic Thin-Film Transistors.
- Controls Southeast Inc. (n.d.). Stop Quenching Those Sulphur Vapour Lines.
- Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
- Google Patents. (n.d.). Preparation method of p-methylsulfonyl benzaldehyde - CN102675167B.
- BMRB. (n.d.). bmse010130 4-methoxy Benzaldehyde.
- MDPI. (2023, February 7). Formation and Thermal Stability of Ordered Self-Assembled Monolayers.
- Organic Syntheses Procedure. (n.d.). m-METHOXYBENZALDEHYDE.
- IUCr. (n.d.). 4-Methoxy-3-(methoxymethyl)benzaldehyde.
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Validation & Comparative
A Senior Application Scientist's Guide to the Crystal Structure Determination of 4-Methoxy-3-(methylsulfanyl)benzaldehyde Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR), formulation development, and patent protection are built. This guide provides an in-depth comparison of methodologies for elucidating the crystal structure of 4-Methoxy-3-(methylsulfanyl)benzaldehyde and its derivatives, a class of compounds with significant potential in various therapeutic areas.
This document moves beyond a simple recitation of protocols. It delves into the "why" behind experimental choices, offering insights gleaned from years of practical experience to empower you to make informed decisions in your own research. We will explore the gold-standard technique of single-crystal X-ray diffraction, weigh its performance against viable alternatives like powder X-ray diffraction, and look to the future with computational crystal structure prediction.
The Unrivaled Precision of Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for obtaining an unambiguous three-dimensional molecular structure.[1][2] The technique's power lies in its ability to precisely map the electron density of a well-ordered, single crystal, revealing not only the connectivity of atoms but also subtle details of conformation, bond lengths, bond angles, and intermolecular interactions.[1] For novel 4-Methoxy-3-(methylsulfanyl)benzaldehyde derivatives, this level of detail is invaluable for understanding how the molecule packs in the solid state, which can influence properties like solubility and stability.
The success of an SC-XRD experiment is, however, fundamentally dependent on the quality of the single crystal.[3] The adage "garbage in, garbage out" is particularly apt here; poor quality crystals will invariably lead to poor quality, unpublishable results.[3]
Experimental Workflow for SC-XRD
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands patience and careful technique.
Caption: The workflow for single-crystal X-ray diffraction analysis.
Protocol: Growing High-Quality Single Crystals
The quality of your crystal is paramount.[3] The following protocol outlines common techniques for growing single crystals of organic compounds like 4-Methoxy-3-(methylsulfanyl)benzaldehyde derivatives. The key is to allow the molecules to slowly and methodically arrange themselves into a well-ordered lattice.
Prerequisites:
-
Highly pure ( >99%) sample of the 4-Methoxy-3-(methylsulfanyl)benzaldehyde derivative.
-
A selection of clean, dust-free glassware (small vials or test tubes).[4]
-
A range of high-purity solvents in which the compound has moderate solubility.
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent is one in which your compound is moderately soluble.[4] If solubility is too high, only small crystals may form.[4] Test a range of solvents (e.g., ethanol, acetonitrile, ethyl acetate, toluene, hexane) to find the optimal system.
-
Slow Evaporation:
-
Prepare a nearly saturated solution of your compound in the chosen solvent.[4]
-
Filter the solution into a clean vial to remove any particulate matter.[4]
-
Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle to allow for slow solvent evaporation.
-
Place the vial in a location free from vibrations and temperature fluctuations and allow it to stand for several days to weeks.[4]
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool to room temperature slowly. To further slow the cooling process, the flask can be placed in a Dewar flask filled with warm water.[3]
-
-
Vapor Diffusion:
-
Dissolve your compound in a solvent in which it is highly soluble (Solvent A).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed jar that contains a solvent in which your compound is insoluble but is miscible with Solvent A (the "anti-solvent").
-
Over time, the anti-solvent vapor will diffuse into Solvent A, reducing the solubility of your compound and promoting slow crystallization.
-
-
Liquid-Liquid Diffusion:
When Single Crystals Remain Elusive: Powder X-ray Diffraction (PXRD)
In many real-world scenarios, particularly in early-stage drug development, obtaining single crystals of sufficient size and quality for SC-XRD can be a significant bottleneck.[5] In such cases, powder X-ray diffraction (PXRD) emerges as a powerful alternative.[5][6] PXRD analyzes a polycrystalline powder, where the diffraction signal is an average of all possible crystal orientations.[7][8]
While PXRD provides less structural information than its single-crystal counterpart, modern computational methods, specifically the "direct-space" approach, have made it possible to solve crystal structures from high-quality powder data.[5][9]
PXRD Experimental and Analysis Workflow
Caption: The workflow for structure determination from powder X-ray diffraction data.
The In Silico Approach: Computational Crystal Structure Prediction (CSP)
Recent advancements in computational power and algorithms have brought crystal structure prediction (CSP) to the forefront as a complementary, and sometimes alternative, approach to experimental methods.[10][11] CSP aims to predict the most stable crystal packing arrangements of a molecule based on its chemical diagram and quantum mechanical calculations.[12][13]
The primary advantage of CSP is its ability to explore the potential polymorphic landscape of a compound before significant resources are invested in crystallization screening.[11][14] This is particularly valuable in the pharmaceutical industry, where different polymorphs can have drastically different physical properties and are subject to stringent regulatory oversight.
Methodological Comparison
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Powder X-ray Diffraction (PXRD) | Crystal Structure Prediction (CSP) |
| Primary Output | Unambiguous 3D atomic coordinates, bond lengths, angles, and intermolecular interactions.[1] | Unit cell parameters, phase identification, and potential for full structure solution.[7] | A ranked list of plausible crystal structures based on calculated lattice energies.[14] |
| Sample Requirement | A single, high-quality crystal (typically 0.1-0.3 mm).[3] | A few milligrams of microcrystalline powder.[7] | The 2D chemical structure of the molecule. |
| Key Advantage | The "gold standard" for accuracy and detail. | High throughput and does not require large single crystals.[7] | Can predict polymorphism and guide experimental work.[11] |
| Key Limitation | Crystal growth can be a major bottleneck.[5] | Overlapping peaks can make structure solution for complex, low-symmetry organic molecules challenging.[15] | Computationally intensive and requires experimental validation. Accuracy depends heavily on the force fields and methods used.[12][13] |
| Best For... | Definitive structural elucidation of novel compounds. | Phase identification, quality control, and structure determination when single crystals are unavailable. | Assessing polymorphism risk and complementing experimental findings. |
Case Study Insights: Benzaldehyde Derivatives
-
4-Methoxy-3-(methoxymethyl)benzaldehyde: The crystal structure of this derivative reveals a monoclinic system with space group P21/c.[16] The analysis highlights the dihedral angle between the benzene ring and the side chain, a critical conformational parameter.[16]
-
4-(Methylsulfonyl)benzaldehyde: This compound also crystallizes in a monoclinic system and its structure is stabilized by intermolecular C—H⋯O hydrogen bonds.[17]
-
Vanillin Derivatives: A thiosemicarbazone derivative of vanillin (4-hydroxy-3-methoxybenzaldehyde) shows complex hydrogen bonding networks, including bifurcated bonds, which dictate the three-dimensional packing.[18]
These examples underscore the importance of weak intermolecular interactions (such as C—H⋯O and C—H⋯π) in dictating the crystal packing of benzaldehyde derivatives. Any successful crystal structure determination of a 4-Methoxy-3-(methylsulfanyl)benzaldehyde derivative will require careful analysis of these forces.
Conclusion
The determination of the crystal structure of 4-Methoxy-3-(methylsulfanyl)benzaldehyde derivatives is a critical step in their development. Single-crystal X-ray diffraction remains the unequivocal gold standard, providing the highest level of structural detail, provided that suitable single crystals can be grown. When this proves challenging, powder X-ray diffraction , coupled with modern computational techniques like the direct-space method, offers a robust alternative for structure elucidation.
Looking forward, computational crystal structure prediction is an increasingly powerful tool that should be integrated into the development pipeline. It provides invaluable foresight into potential polymorphism, guiding experimental efforts and mitigating late-stage surprises. A synergistic approach, leveraging the strengths of each of these methods, will ultimately provide the most comprehensive understanding of the solid-state properties of these promising molecules.
References
-
Zhu, Q., & Hattori, S. (2024). Automated high-throughput organic crystal structure prediction via population-based sampling. RSC Publishing. Retrieved from [Link]
-
Kazantsev, A. V., Karamertzanis, P. G., Adjiman, C. S., & Pantelides, C. C. (2011). Computational Crystal Structure Prediction of Organic Molecules. ResearchGate. Retrieved from [Link]
-
Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. (n.d.). ResearchGate. Retrieved from [Link]
-
Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. (n.d.). Digital Discovery (RSC Publishing). Retrieved from [Link]
-
Harris, K. D. M. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Cardiff University. Retrieved from [Link]
-
Bowskill, D. H., Sugden, I. J., Konstantinopoulos, S., Adjiman, C. S., & Pantelides, C. C. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Annual Review of Chemical and Biomolecular Engineering. Retrieved from [Link]
-
Roles and opportunities for machine learning in organic molecular crystal structure prediction and. (n.d.). ePrints Soton. Retrieved from [Link]
-
Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. (2024). Applied Physics Letters | AIP Publishing. Retrieved from [Link]
-
Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N. (n.d.). PMC. Retrieved from [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). A-Z of Materials. Retrieved from [Link]
-
Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry. Retrieved from [Link]
-
Determination of crystal structure by single crystal X-ray diffraction. (n.d.). SlidePlayer. Retrieved from [Link]
-
X-Ray Diffraction Basics. (n.d.). Iowa State University, Chemical Instrumentation Facility. Retrieved from [Link]
-
How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
How do organic compounds single crystal X rays diffraction work?. (2016). ResearchGate. Retrieved from [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026). ResearchGate. Retrieved from [Link]
-
4-methoxy-3-(methylsulfanyl)benzaldehyde (C9H10O2S). (n.d.). PubChemLite. Retrieved from [Link]
-
4-Methoxy-3-(methoxymethyl)benzaldehyde. (n.d.). PMC. Retrieved from [Link]
-
4-(Methylsulfonyl)benzaldehyde. (n.d.). PMC - NIH. Retrieved from [Link]
-
Synthesis of 4-hydroxy-3-methoxy benzaldehyde. (n.d.). PrepChem.com. Retrieved from [Link]
-
Crystal structure of 4-hydroxy-3-methoxybenzaldehyde 4-methylthiosemicarbazone methanol monosolvate. (n.d.). PMC - NIH. Retrieved from [Link]
-
(PDF) Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. (n.d.). ResearchGate. Retrieved from [Link]
-
4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde. (n.d.). PMC - NIH. Retrieved from [Link]
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A Comparative Guide to Aldehyde Reactivity: Methoxy vs. Methylthio Substituted Benzenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of organic synthesis and drug development, the reactivity of functional groups is a cornerstone of molecular design and reaction optimization. Benzaldehyde and its derivatives are fundamental building blocks, and the nature of substituents on the aromatic ring profoundly influences the reactivity of the aldehyde moiety. This guide provides an in-depth technical comparison of the aldehyde reactivity in two closely related systems: p-methoxybenzaldehyde (anisaldehyde) and p-(methylthio)benzaldehyde. By examining the electronic effects of the methoxy and methylthio groups, we can elucidate the subtle yet significant differences in their chemical behavior, supported by theoretical principles and experimental observations. Understanding these nuances is critical for predicting reaction outcomes, designing novel synthetic routes, and fine-tuning the electronic properties of target molecules.
Electronic Effects: A Tale of Two Donors
The reactivity of the aldehyde group in substituted benzaldehydes is primarily governed by the electrophilicity of the carbonyl carbon. Electron-donating groups (EDGs) decrease this electrophilicity by pushing electron density into the aromatic ring and towards the aldehyde, thus reducing its reactivity towards nucleophiles. Conversely, electron-withdrawing groups (EWGs) enhance electrophilicity and accelerate nucleophilic attack. Both the methoxy (-OCH₃) and methylthio (-SCH₃) groups are considered electron-donating, but their effects are not identical. This difference arises from the interplay of two fundamental electronic effects: the resonance effect (+R) and the inductive effect (-I).
-
Methoxy Group (-OCH₃): The oxygen atom in the methoxy group is highly electronegative, leading to a significant electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen can be delocalized into the benzene ring through resonance (+R effect). For the methoxy group, the resonance effect strongly outweighs the inductive effect, resulting in a net electron-donating character, particularly at the ortho and para positions. This increased electron density deactivates the carbonyl carbon towards nucleophilic attack.
-
Methylthio Group (-SCH₃): The sulfur atom in the methylthio group is less electronegative than oxygen, resulting in a weaker inductive effect compared to the methoxy group. Sulfur's 3p orbitals are larger and more diffuse than oxygen's 2p orbitals, leading to less effective orbital overlap with the carbon 2p orbitals of the benzene ring. This diminished overlap results in a weaker resonance effect for the methylthio group compared to the methoxy group.
This interplay of electronic effects can be quantitatively assessed using Hammett substituent constants (σ). These constants provide a measure of the electronic influence of a substituent on the reactivity of a reaction center. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.
| Substituent | σ_para | σ_meta |
| -OCH₃ | -0.27 | 0.12 |
| -SCH₃ | 0.00 | 0.15 |
| Table 1: Hammett Substituent Constants. Data sourced from various compilations. |
As shown in Table 1, the para-methoxy group has a significantly more negative σ value (-0.27) than the para-methylthio group (0.00). This indicates that the methoxy group is a stronger electron-donating group through resonance. In the meta position, where the resonance effect is minimal, both groups exhibit a net electron-withdrawing character due to the inductive effect, with the methoxy group being slightly less withdrawing.
Below is a diagram illustrating the electronic effects of the methoxy and methylthio groups on a benzene ring.
Figure 1: Electronic effects of methoxy and methylthio groups.
Comparative Reactivity in Key Transformations
The differences in the electronic profiles of the methoxy and methylthio groups translate to distinct reactivities of the corresponding benzaldehydes in various chemical reactions.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of aldehydes. The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon.
Theoretical Expectation: Given that the para-methoxy group is a stronger electron-donating group than the para-methylthio group, p-methoxybenzaldehyde is expected to be less reactive towards nucleophiles than p-(methylthio)benzaldehyde. The greater electron donation from the methoxy group reduces the partial positive charge on the carbonyl carbon to a larger extent, making it a less attractive target for nucleophiles.
Experimental Evidence: While direct comparative kinetic studies are not abundant in the literature, the trend can be inferred from Hammett plots for various nucleophilic addition reactions to substituted benzaldehydes. Reactions with a positive ρ (rho) value are accelerated by electron-withdrawing groups and decelerated by electron-donating groups. For instance, in the condensation reaction of substituted benzaldehydes with Meldrum's acid, a positive ρ value of 1.226 was observed, indicating that electron-donating groups slow down the reaction. Based on the more negative σ_para value of the methoxy group, it would be predicted to have a slower reaction rate in such reactions compared to the methylthio group.
A common example of nucleophilic addition is the Wittig reaction , which is a versatile method for alkene synthesis.
Workflow for a Typical Wittig Reaction:
Figure 2: Generalized workflow of a Wittig reaction.
Oxidation Reactions
The oxidation of aldehydes to carboxylic acids is a common transformation. The effect of substituents on the rate of oxidation can vary depending on the oxidant and the reaction mechanism.
Theoretical Expectation: For many oxidation reactions, electron-donating groups can stabilize the transition state or electron-deficient intermediates, thereby accelerating the reaction. Therefore, p-methoxybenzaldehyde is expected to be more reactive towards oxidation than p-(methylthio)benzaldehyde.
Experimental Evidence: In the oxidation of substituted benzaldehydes by benzyltrimethylammonium chlorobromate, electron-donating groups were found to accelerate the reaction. Similarly, studies on the permanganate oxidation of substituted benzaldehydes have shown that electron-donating groups can increase the reaction rate. For example, the oxidation of benzaldehydes by permanganate under phase transfer catalysis results in the formation of the corresponding benzoic acids in high yields.
Reduction Reactions
The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis, often accomplished using hydride reagents like sodium borohydride (NaBH₄).
Theoretical Expectation: The reactivity in hydride reduction generally follows the same trend as other nucleophilic additions. A more electrophilic carbonyl carbon will react faster. Therefore, p-(methylthio)benzaldehyde is expected to be reduced more readily than p-methoxybenzaldehyde.
Experimental Protocols
To provide a practical context for the discussed reactivity, detailed experimental protocols for key reactions are presented below. These protocols are based on established literature procedures and serve as a starting point for laboratory investigations.
Protocol 1: Sodium Borohydride Reduction of p-Methoxybenzaldehyde
This protocol describes the reduction of p-methoxybenzaldehyde to p-methoxybenzyl alcohol using sodium borohydride.
Materials:
-
p-Methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve p-methoxybenzaldehyde (1.0 g, 7.34 mmol) in methanol (20 mL).
-
Cool the solution in an ice bath with stirring.
-
Slowly add sodium borohydride (0.30 g, 7.93 mmol) in small portions over 10 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully add deionized water (20 mL) to quench the excess NaBH₄.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the solution and evaporate the solvent to obtain the crude p-methoxybenzyl alcohol.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Wittig Reaction of a Substituted Benzaldehyde
This protocol provides a general procedure for the Wittig reaction between a substituted benzaldehyde and a phosphonium ylide.
Materials:
-
Substituted benzaldehyde (e.g., p-methoxybenzaldehyde or p-(methylthio)benzaldehyde)
-
Benzyltriphenylphosphonium chloride
-
Sodium hydroxide (50% aqueous solution)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Test tube or small flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
In a test tube or small flask, dissolve the substituted benzaldehyde (0.300 g) and benzyltriphenylphosphonium chloride (0.480 g) in dichloromethane (3 mL).
-
Add 1 mL of water and stir the mixture vigorously.
-
Add 0.65 mL of 50% sodium hydroxide solution dropwise.
-
Continue to stir the two-phase mixture vigorously for 10-20 minutes.
-
Monitor the reaction by TLC until the aldehyde is consumed.
-
Dilute the reaction mixture with dichloromethane (5 mL) and water (12 mL) and transfer to a separatory funnel.
-
Separate the organic layer, wash with water (2 x 10 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and evaporate the solvent to obtain the crude alkene product.
-
Purify the product by recrystallization or column chromatography.
Protocol 3: Oxidation of p-Methoxybenzaldehyde to p-Anisic Acid
This protocol outlines the oxidation of p-methoxybenzaldehyde using potassium permanganate.
Materials:
-
p-Methoxybenzaldehyde
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Sodium bisulfite (NaHSO₃) (for quenching)
-
Deionized water
-
Beaker or flask
-
Stir plate and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a beaker, dissolve p-methoxybenzaldehyde (1.0 g, 7.34 mmol) in a 5% aqueous solution of sodium hydroxide (20 mL).
-
In a separate beaker, prepare a solution of potassium permanganate (1.5 g, 9.49 mmol) in water (50 mL).
-
Slowly add the KMnO₄ solution to the aldehyde solution with vigorous stirring, maintaining the temperature below 30°C using an ice bath if necessary.
-
Stir the mixture at room temperature for 1-2 hours, or until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide has formed.
-
Quench any excess permanganate by the dropwise addition of a saturated sodium bisulfite solution until the mixture is colorless.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until no more precipitate forms.
-
Collect the precipitated p-anisic acid by vacuum filtration, wash with cold water, and dry.
-
The crude product can be recrystallized from water or ethanol to yield pure p-anisic acid.
Conclusion
The reactivity of the aldehyde group in p-methoxybenzaldehyde and p-(methylthio)benzaldehyde is a direct consequence of the electronic properties of the methoxy and methylthio substituents. The stronger electron-donating resonance effect of the methoxy group renders p-methoxybenzaldehyde less reactive towards nucleophilic addition and reduction compared to p-(methylthio)benzaldehyde. Conversely, this enhanced electron donation makes the aromatic ring and the aldehyde group more susceptible to oxidation.
For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these substituent effects is paramount. It allows for the rational selection of starting materials, the prediction of reaction outcomes, and the strategic manipulation of electronic properties to achieve desired chemical transformations and biological activities. While theoretical principles provide a robust framework for predicting reactivity, this guide underscores the importance of supporting these predictions with experimental data to build a comprehensive and actionable understanding of chemical reactivity.
References
-
Oxidation of p-Anisaldehyde to p-Anisic Acid by Organic Clay as a Novel Method. (2021). European Journal of Molecular & Clinical Medicine, 8(3). [Link]
-
Wittig Reaction: Mechanism and Examples. NROChemistry. [Link]
-
Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. ResearchGate. [Link]
-
The Wittig Reaction: Synthesis of Alkenes. [Link]
-
The Wittig Reaction. YouTube. [Link]
-
Hammett equation. Wikipedia. [Link]
-
Carboxylic acids from the oxidation of terminal alkenes by permanganate. Organic Syntheses Procedure. [Link]
-
A Solvent Free Wittig Reaction. [Link]
-
Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
Wittig Reaction - Common Conditions. Common Organic Chemistry. [Link]
-
Organic Solvent Controlling the Oxidativity of Potassium Permanganate. [Link]
- Rate of Nucleophillic addition of p- Nitrobenzaldehyde is faster then p- Methoxybenzaldehyde STATEMENT -2: Presence of electron withdrawing group increases rate of Reactionn in carbonyl compound for Nucle
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Methoxy-3-(methylsulfanyl)benzaldehyde
As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific advancement. The proper handling and disposal of specialized chemical reagents like 4-Methoxy-3-(methylsulfanyl)benzaldehyde are paramount to maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and an understanding of its chemical nature.
Understanding the Compound: Hazard Profile and Characteristics
Before initiating any disposal procedure, a thorough understanding of the subject chemical is essential. 4-Methoxy-3-(methylsulfanyl)benzaldehyde belongs to the aldehyde chemical class, which dictates its primary hazardous characteristics. While a specific Safety Data Sheet (SDS) for this exact molecule was not located, its structural analogues and the aldehyde functional group provide a reliable basis for assessing its risk profile.
Aldehydes are generally recognized as harmful if swallowed or inhaled and can cause skin and serious eye irritation.[1][2] Many are also classified as respiratory irritants.[1][3] Therefore, all handling and disposal operations must be predicated on the assumption that 4-Methoxy-3-(methylsulfanyl)benzaldehyde possesses these hazardous properties.
Table 1: Inferred Physicochemical and Hazard Data
| Property | Value / Information | Source |
|---|---|---|
| Functional Group | Aldehyde | [4] |
| Physical State | Likely a liquid or low-melting solid | [4] |
| Primary Hazards | Harmful if swallowed, skin/eye irritant, potential respiratory irritant. | [1][2][3] |
| Incompatibilities | Strong oxidizing agents, strong bases, acids. | [3][5][6][7] |
| Disposal Classification | Hazardous Chemical Waste. Do not dispose of via sink or regular trash.[8] |[8][9][10] |
The causality behind these incompatibilities is rooted in the reactivity of the aldehyde group. Oxidizing agents can violently react with the aldehyde, while strong bases can induce aldol condensation reactions, potentially leading to uncontrolled polymerization or side reactions.
The Disposal Workflow: A Step-by-Step Protocol
The disposal of 4-Methoxy-3-(methylsulfanyl)benzaldehyde is not a single action but a systematic process designed to mitigate risk at every stage. This workflow ensures the safety of laboratory personnel and compliance with environmental regulations.[10][11]
Diagram 1: Disposal Workflow for 4-Methoxy-3-(methylsulfanyl)benzaldehyde
Caption: Workflow for safe disposal of 4-Methoxy-3-(methylsulfanyl)benzaldehyde.
Methodology: Detailed Procedural Steps
Phase 1: In-Lab Preparation
-
Don Appropriate Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure you are wearing OSHA-compliant safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[7][12] All subsequent steps should be performed within a certified chemical fume hood to prevent inhalation of vapors.[12]
-
Identify and Segregate Waste Streams: Differentiate between the following:
-
Neat/Concentrated Waste: Unused or residual 4-Methoxy-3-(methylsulfanyl)benzaldehyde.
-
Contaminated Solids: Items such as pipette tips, weigh boats, and contaminated gloves or paper towels.
-
Contaminated Solutions: Dilute solutions of the compound in a solvent. Crucially, do not mix solvent waste streams. Halogenated and non-halogenated solvent wastes must be kept separate.[8][11]
-
-
Select a Compatible Waste Container: Use a container made of high-density polyethylene (HDPE) or glass that is in good condition and has a secure, leak-proof cap.[8] The container must be compatible with the chemical; for this compound, glass or HDPE is appropriate.
-
Properly Label the Waste Container: This is a critical, non-negotiable step. Use a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.[8] The label must include:
-
The full chemical name: "4-Methoxy-3-(methylsulfanyl)benzaldehyde" (no abbreviations).[8]
-
An accurate estimation of the concentration and volume.
-
The words "Hazardous Waste".
-
Clear indication of the hazards (e.g., "Irritant," "Harmful").
-
The date accumulation started.
-
Phase 2: Waste Accumulation
-
Transfer Waste into the Container: Carefully transfer the waste into the labeled container inside a chemical fume hood. For solid waste like contaminated labware, place it directly into a designated solid waste container. For liquid waste, use a funnel to prevent spills.
-
Securely Close the Container: The waste container must be kept closed at all times, except when actively adding waste.[8] This minimizes the release of vapors and prevents spills.
-
Store the Waste Container Appropriately:
-
Store the container in a designated satellite accumulation area.
-
Use secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Crucially, store this waste away from incompatible chemicals , particularly strong bases, acids, and oxidizing agents, to prevent hazardous reactions.[5][6][13]
-
Phase 3: Final Disposal
-
Arrange for Professional Disposal: Once the container is full or you have finished the project, contact your institution's EHS office to arrange for a hazardous waste pickup.[12][14] Under no circumstances should this chemical be poured down the drain or placed in the regular trash. [8] Disposal must be handled by a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[3][12]
Spill Management and Emergency Procedures
In the event of a spill, immediate and correct action is vital.
-
Minor Spill (in a fume hood):
-
Major Spill (outside a fume hood) or Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][14]
-
Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[3][12]
-
Spill: Evacuate the immediate area and alert your supervisor and EHS department. Do not attempt to clean up a large spill without proper training and equipment.
-
By adhering to this structured protocol, you contribute to a culture of safety, protect our environment, and ensure that our scientific endeavors are conducted responsibly.
References
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]
-
University of Nevada, Reno. (2025, January). Partial List of Chemical Incompatibilities. Environmental Health & Safety. Retrieved from [Link]
-
Princeton University. (n.d.). Chemical Incompatibility Chart. Environmental Health & Safety. Retrieved from [Link]
-
Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation. Retrieved from [Link]
-
ChemSupply Australia. (2021, July 1). Safety Data Sheet: BENZALDEHYDE. Retrieved from [Link]
-
Dan The Lab Safety Man. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]
-
Yale University. (n.d.). Management of Hazardous Waste Procedure. Environmental Health & Safety. Retrieved from [Link]
-
Louisiana State University. (n.d.). TABLE OF INCOMPATIBLE CHEMICALS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 220376, 4-(Methylsulfonyl)benzaldehyde. Retrieved from [Link]
-
AK Scientific, Inc. (2015, January 3). Safety Data Sheet: 4-Methoxybenzaldehyde. Retrieved from [Link]
-
St. Olaf College. (n.d.). List of Incompatible Chemicals – Laboratory Safety. Retrieved from [Link]
-
The University of Texas at Austin. (n.d.). Chemical Waste. Environmental Health & Safety (EHS). Retrieved from [Link]
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- 4. 4-Methoxy-3-methylbenzaldehyde 99 32723-67-4 [sigmaaldrich.com]
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- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. ehs.yale.edu [ehs.yale.edu]
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- 11. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
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- 13. TABLE OF INCOMPATIBLE CHEMICALS [lsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
